FPH2
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRYHSDDPPZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Small Molecule FPH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPH2, also known as BRD-9424, is a small molecule that has demonstrated significant potential in regenerative medicine. Initially identified as a potent inducer of primary human hepatocyte proliferation, its applications have expanded to include the enhancement of chondrocyte fitness for cartilage regeneration. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its applications in liver and cartilage biology.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 4-[[[(5-chloro-2-methoxyphenyl)amino]thioxomethyl]amino]-1-ethyl-1H-pyrazole-3-carboxamide |
| Synonyms | BRD-9424, Functional Proliferation Hit 2 |
| CAS Number | 957485-64-2 |
| Molecular Formula | C14H16ClN5O2S |
| Molecular Weight | 353.83 g/mol |
| Solubility | Soluble in DMSO |
Biological Activity and Applications
This compound has demonstrated efficacy in two primary areas of research: hepatocyte proliferation and cartilage regeneration.
Hepatocyte Proliferation
This compound was discovered through a high-throughput screening for small molecules that could induce the proliferation of primary human hepatocytes in vitro. It was identified as the most potent compound among the initial hits, capable of causing a significant, up to 10-fold increase in hepatocyte numbers over a seven-day period.[1] This proliferative effect is concentration-dependent.[2] Studies have shown that hepatocytes expanded with this compound maintain their specific functions and morphology.[1]
The ability of this compound to expand functional hepatocytes ex vivo holds significant promise for various applications, including drug toxicity screening, disease modeling, and the development of cell-based therapies for liver diseases.
Cartilage Regeneration
More recently, this compound has been identified as a molecule that can enhance the fitness and regenerative capacity of human chondrocytes.[1][3] Research has shown that this compound treatment improves the performance of chondrocytes, particularly in maintaining their phenotype and enhancing migration.[1] In vivo studies using animal models have demonstrated that human chondrocytes pre-treated with this compound show a greater ability to regenerate cartilage and integrate with surrounding tissues.[3] Furthermore, this compound-loaded hydrogels have shown potential in preventing the onset of osteoarthritis in rats.[1][3]
Mechanism of Action and Signaling Pathways
The mechanisms through which this compound exerts its biological effects are beginning to be understood and appear to be context-dependent.
In Cartilage Regeneration: Inhibition of CPT1
In the context of cartilage regeneration, the primary mechanism of action for this compound has been identified as the inhibition of Carnitine Palmitoyltransferase I (CPT1).[1][3] CPT1 is a key enzyme in the mitochondrial fatty acid oxidation pathway. By inhibiting CPT1, this compound modifies the metabolic pattern of chondrocytes and optimizes mitochondrial homeostasis, leading to an enhanced "winner" cell state characterized by improved fitness and regenerative potential.[1][3]
Figure 1: this compound signaling in cartilage regeneration.
In Hepatocyte Proliferation: Potential Involvement of PPARα, p53, FoxO, and JAK-STAT Pathways
While the precise mechanism in hepatocytes is less defined, some evidence suggests the involvement of several key signaling pathways.
-
PPARα Signaling: Studies combining this compound with hydrocortisone (B1673445) for hepatocyte expansion suggest a potential role for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[4][5] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and has been implicated in liver regeneration.
-
p53, FoxO, and JAK-STAT Signaling: Pathway analysis in the context of this compound's effect on chondrocyte fitness has also pointed towards the involvement of the p53, FoxO, and JAK-STAT signaling pathways.[6][7][8][9][10] These pathways are critical regulators of cell cycle, apoptosis, and cellular stress responses, and their modulation by this compound could contribute to its pro-proliferative and fitness-enhancing effects. Further research is needed to delineate the exact role of these pathways in this compound-mediated hepatocyte proliferation.
Figure 2: Potential this compound signaling in hepatocytes.
Quantitative Data
To date, specific IC50 or EC50 values for this compound's activity in either hepatocyte proliferation or CPT1 inhibition have not been prominently reported in the reviewed literature. The primary study on hepatocyte expansion noted a concentration-dependent effect, with effective concentrations in the micromolar range (e.g., 40 µM).[11] For cartilage regeneration, this compound was shown to enhance chondrocyte phenotype and viability at concentrations between 0.5 to 5 µM.[1] A summary of the available quantitative data is presented in Table 2.
| Parameter | Value | Cell Type/Assay | Reference |
| Effective Concentration | 40 µM | Primary Human Hepatocyte Proliferation | [11] |
| Effective Concentration | 0.5 - 5 µM | Human Chondrocyte Viability and Phenotype Enhancement | [1] |
Experimental Protocols
This compound-Mediated Expansion of Primary Human Hepatocytes
The following is a generalized protocol based on the initial discovery of this compound's effect on hepatocytes.[12]
1. Cell Culture Setup:
-
Primary human hepatocytes are co-cultured with a feeder layer of growth-arrested J2-3T3 fibroblasts.
-
Hepatocytes are seeded at a low density (e.g., 2,000 cells/well in a 96-well plate).
-
Cells are maintained in a specialized hepatocyte culture medium.
2. This compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
The stock solution is diluted in the hepatocyte medium to the desired final concentration (e.g., 40 µM).
-
The medium containing this compound is added to the hepatocyte cultures.
-
The medium is replaced daily for the duration of the experiment (e.g., 7 days).
3. Assessment of Proliferation:
-
Hepatocyte proliferation can be quantified using several methods:
-
High-Content Imaging: Automated microscopy to count hepatocyte nuclei, distinguishing them from fibroblast nuclei based on morphology.
-
Immunofluorescence Staining: Staining for proliferation markers such as Ki67 and hepatocyte markers like albumin.
-
FACS-Based Cell Counting: Using fluorescently labeled fibroblasts to distinguish and count hepatocytes by negative selection.
-
Figure 3: this compound hepatocyte expansion workflow.
This compound-Mediated Enhancement of Chondrocyte Fitness
The following protocol for enhancing chondrocyte fitness is based on recent studies.[3]
1. Chondrocyte Culture and this compound Treatment:
-
Human adult chondrocytes are isolated and expanded in monolayer culture.
-
This compound is added to the culture medium at a concentration of 1 µM.
-
For in vivo experiments, chondrocytes are cultured with this compound throughout the expansion and redifferentiation (pellet culture) phases.
2. In Vitro Assessment of Chondrocyte Fitness:
-
Phenotype Maintenance: The expression of cartilage-specific markers such as collagen type II (COL2) and aggrecan (ACAN) is assessed by immunofluorescence staining and quantitative PCR.
-
Migration Assays: The effect of this compound on chondrocyte migration can be evaluated using standard assays like the scratch wound healing assay.
-
Metabolic Analysis: The effect of this compound on cellular metabolism can be assessed by measuring oxygen consumption rates (OCR) to determine the impact on fatty acid oxidation.
3. In Vivo Cartilage Repair Model (Rat):
-
This compound-pretreated human chondrocyte pellets are implanted into cartilage defects created in the knees of immunocompromised rats.
-
Alternatively, an acellular hydrogel loaded with this compound can be implanted.
-
After a set period (e.g., 12 weeks), the joints are harvested for histological analysis to assess the quality of the repaired cartilage tissue.
Figure 4: this compound chondrocyte fitness workflow.
Conclusion
This compound is a versatile small molecule with significant therapeutic potential in liver regeneration and cartilage repair. Its ability to induce the proliferation of primary human hepatocytes addresses a major challenge in liver research and therapy. The more recent discovery of its role in enhancing chondrocyte fitness through the inhibition of CPT1 opens up new avenues for the treatment of osteoarthritis and other cartilage-related disorders. Further research is warranted to fully elucidate the signaling pathways involved in its diverse biological activities and to establish its clinical utility. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future investigations into this promising small molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemically programmed metabolism drives a superior cell fitness for cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between p53 and FOXO transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
FPH2 Mechanism of Action in Hepatocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPH2 is a small molecule compound that has been identified as a potent inducer of functional proliferation in primary human hepatocytes. This capability addresses a significant bottleneck in liver research and drug development, which is the limited availability and short-term viability of primary hepatocytes in culture. This compound promotes the expansion of mature hepatocytes in vitro while preserving their critical metabolic functions, offering a valuable tool for generating a reliable supply of these cells for various applications, including drug screening, toxicology studies, and the development of cell-based therapies. While the precise molecular mechanism of action of this compound is not yet fully elucidated, this guide provides a comprehensive overview of its observed effects, relevant experimental data, and a hypothesized signaling pathway based on current knowledge.
Introduction
Primary human hepatocytes are the gold standard for in vitro studies of liver function, drug metabolism, and toxicity. However, their use is hampered by their rapid dedifferentiation and loss of proliferative capacity in culture.[1] this compound has emerged as a promising solution to this challenge. It is a small molecule that induces significant and functional proliferation of primary human hepatocytes.[1][2] Studies have shown that this compound can induce up to a 10-fold increase in hepatocyte numbers over a seven-day period, a rate that is comparable to the kinetics of liver regeneration in vivo.[1] Crucially, this proliferative effect is achieved without compromising the differentiated phenotype of the hepatocytes, which continue to exhibit key liver-specific functions such as albumin and urea (B33335) secretion.[1]
Quantitative Effects of this compound on Hepatocytes
The pro-proliferative effects of this compound on primary human hepatocytes have been quantified in several studies. The following tables summarize the key findings.
| Parameter | This compound Treatment | Control (DMSO) | Fold Change | Reference |
| Hepatocyte Number (7 days) | Up to 10-fold increase | No significant change | ~10x | [1] |
| Ki67-Positive Hepatocytes | Significantly increased | Low | - | [1] |
| Albumin Secretion | Maintained | Maintained | No significant change | [1] |
| Urea Synthesis | Maintained | Maintained | No significant change | [1] |
Table 1: Summary of Quantitative Effects of this compound on Primary Human Hepatocytes
| Parameter | Observation | Reference |
| Morphology | Maintained normal hepatocyte morphology | [1] |
| Gene Expression Profile | No significant differences compared to untreated cells | [1] |
Table 2: Qualitative Effects of this compound on Primary Human Hepatocytes
Experimental Protocols
This section details the key experimental methodologies used to characterize the effects of this compound on primary human hepatocytes.
Primary Human Hepatocyte Culture and this compound Treatment
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Cell Sourcing: Primary human hepatocytes are isolated from donor liver tissue.
-
Co-culture System: To mimic the liver microenvironment and support hepatocyte viability and function, hepatocytes are often co-cultured with other cell types, such as fibroblasts.
-
This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at a specific concentration. The optimal concentration and treatment schedule may vary depending on the experimental setup.
-
Culture Maintenance: The culture medium containing this compound is replaced at regular intervals to ensure a continuous supply of the compound and fresh nutrients.
Proliferation Assays
-
Ki67 Immunostaining: Ki67 is a cellular marker for proliferation. Immunofluorescent staining for Ki67 is used to identify and quantify proliferating hepatocytes.
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counters is performed to determine the increase in hepatocyte number over time.
-
DNA Synthesis Analysis: Assays such as BrdU or EdU incorporation can be used to measure DNA synthesis, a hallmark of cell cycle progression.
Functional Assays
-
Albumin Secretion: The amount of albumin secreted into the culture medium is quantified using methods like ELISA to assess the protein synthesis function of hepatocytes.
-
Urea Synthesis: The level of urea in the culture medium is measured to evaluate the nitrogen metabolism function of the hepatocytes.
-
Cytochrome P450 (CYP) Activity: The activity of key drug-metabolizing enzymes, such as CYP3A4, is assessed using specific substrates and analytical techniques to determine the metabolic competence of the this compound-treated hepatocytes.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound induces hepatocyte proliferation remains an active area of investigation. The observation that this compound treatment does not significantly alter the global gene expression profile of hepatocytes suggests that it may not act as a broad transcriptional regulator.[1] Instead, this compound could exert its effects through more direct mechanisms, such as:
-
Post-transcriptional regulation: Modulating the stability or translation of specific mRNAs involved in cell cycle control.
-
Protein stability: Affecting the degradation of cell cycle inhibitors or promoting the stability of pro-proliferative proteins.
-
Kinase activity: Directly or indirectly activating specific kinases that are crucial for cell cycle entry and progression.
Based on the known signaling pathways that govern hepatocyte proliferation during liver regeneration, a hypothetical model for this compound's mechanism of action can be proposed.
Hypothetical Signaling Pathway of this compound in Hepatocytes
The following diagram illustrates a potential signaling cascade initiated by this compound, leading to hepatocyte proliferation. This model is based on the observed effects of this compound and integrates key elements of known liver regeneration pathways.
Caption: Hypothetical signaling pathway of this compound in hepatocytes.
Experimental Workflow for Investigating this compound Mechanism
To further elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that could be performed.
Caption: Experimental workflow to investigate the this compound mechanism.
Conclusion and Future Directions
This compound represents a significant advancement in the field of hepatocyte biology, offering a robust method for the in vitro expansion of functional primary human hepatocytes. While its pro-proliferative effects are well-documented, the underlying molecular mechanism of action remains to be fully elucidated. Future research should focus on identifying the direct molecular target(s) of this compound and mapping the specific signaling pathways it modulates to drive hepatocyte cell cycle progression. A deeper understanding of this compound's mechanism will not only enhance its application in research and drug development but may also provide novel insights into the regulation of liver regeneration and the development of new therapeutic strategies for liver diseases.
References
In-Depth Technical Guide to BRD-9424: A Small Molecule Inducer of Hepatocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-9424, also known as Functional Proliferation Hit 2 (FPH2), is a novel small molecule that has demonstrated the significant capability of inducing the proliferation of primary human hepatocytes in vitro. This property presents a promising avenue for addressing the critical shortage of functional hepatocytes for applications in drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BRD-9424, including available experimental protocols and a discussion of its potential mechanism of action.
Chemical Structure and Properties
BRD-9424 is a synthetic organic compound with a pyrazole (B372694) carboxamide core. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[[[(5-chloro-2-methoxyphenyl)amino]thioxomethyl]amino]-1-ethyl-1H-pyrazole-3-carboxamide | [1] |
| Synonyms | This compound, Functional Proliferation Hit 2 | [1] |
| CAS Number | 957485-64-2 | [1] |
| Molecular Formula | C₁₄H₁₆ClN₅O₂S | [1] |
| Molecular Weight | 353.8 g/mol | [1] |
| SMILES | ClC1=CC=C(OC)C(NC(NC2=CN(CC)N=C2C(N)=O)=S)=C1 | [1] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF |
Chemical Structure:
Caption: Chemical structure of BRD-9424.
Biological Activity and Mechanism of Action
Induction of Hepatocyte Proliferation
BRD-9424 was identified through a high-throughput screen for its ability to induce the proliferation of primary human hepatocytes in a co-culture system with 3T3-J2 fibroblasts. It has been shown to increase the number of hepatocytes and the percentage of Ki67-positive (proliferating) hepatocytes. The effective concentration for inducing proliferation is in the micromolar range. While a precise EC₅₀ value has not been published, studies have demonstrated significant activity at concentrations around 10 µM.
Mechanism of Action
The precise molecular target and the downstream signaling pathways of BRD-9424 that lead to hepatocyte proliferation have not yet been fully elucidated. The initial discovery was based on a phenotypic screen, and subsequent target deconvolution studies have not been published in the peer-reviewed literature.
Based on the known pathways involved in liver regeneration, potential, yet unconfirmed, signaling pathways that could be modulated by BRD-9424 are depicted below. It is important to note that this diagram represents a hypothetical workflow for investigating the mechanism of action, rather than a confirmed pathway for BRD-9424.
Caption: Hypothetical signaling pathways involved in BRD-9424-induced hepatocyte proliferation.
Experimental Protocols
The following are generalized protocols based on the initial discovery of BRD-9424. Researchers should refer to the primary literature for more specific details.
Primary Human Hepatocyte Co-culture and Proliferation Assay
This protocol describes the general workflow for assessing the proliferative effect of BRD-9424 on primary human hepatocytes.
Caption: Experimental workflow for assessing BRD-9424-induced hepatocyte proliferation.
Methodology:
-
Plate Preparation: Coat tissue culture plates with collagen type I.
-
Feeder Layer: Seed 3T3-J2 fibroblasts and grow to confluence. Mitotically inactivate the fibroblasts using Mitomycin C.
-
Hepatocyte Seeding: Thaw and plate cryopreserved primary human hepatocytes onto the feeder layer.
-
Compound Treatment: After allowing hepatocytes to attach, replace the medium with fresh medium containing BRD-9424 at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for a period of 5 to 7 days, with media changes as required.
-
Analysis:
-
Immunofluorescence: Fix the cells and perform immunofluorescent staining for a nuclear marker (e.g., DAPI), a proliferation marker (e.g., Ki67), and a hepatocyte-specific marker (e.g., Albumin or HNF4α).
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the total number of hepatocytes and the percentage of Ki67-positive hepatocytes using image analysis software.
-
Summary of Quantitative Data
To date, detailed dose-response curves and specific EC₅₀ values for BRD-9424-induced hepatocyte proliferation have not been extensively published. The primary literature describes its activity at a concentration of 10 µM.
| Parameter | Value/Observation |
| Concentration forSignificant Proliferation | ~10 µM |
| Observed Effect | Increased number of hepatocytes, Increased percentage of Ki67-positive hepatocytes |
Conclusion and Future Directions
BRD-9424 is a valuable chemical tool for inducing the proliferation of primary human hepatocytes in vitro. This capability has the potential to significantly impact liver research and the development of hepatocyte-based technologies. Key areas for future research include:
-
Target Identification and Mechanism of Action Studies: Elucidating the direct molecular target(s) of BRD-9424 and the specific signaling pathways it modulates is crucial for understanding its biological activity and for any potential therapeutic development.
-
Optimization of Culture Conditions: Further optimization of the culture system, including the combination of BRD-9424 with other small molecules or growth factors, may lead to even more robust and sustained hepatocyte expansion.
-
In Vivo Studies: Evaluation of the effects of BRD-9424 on liver regeneration in animal models will be essential to assess its potential for in vivo therapeutic applications.
This technical guide provides a summary of the current knowledge on BRD-9424. As research in this area progresses, a deeper understanding of this promising compound will undoubtedly emerge.
Disclaimer: BRD-9424 is for research use only and is not intended for human or veterinary use.
References
FPH2 Compound: A Technical Guide to its Discovery and Mechanism of Action
A Novel Small Molecule Inducing Hepatocyte Proliferation
Introduction
The limited proliferative capacity of primary human hepatocytes (PHHs) in vitro has long been a significant hurdle in the development of cell-based therapies for liver diseases and the creation of reliable liver models for drug discovery. The discovery of FPH2, a novel small molecule, presents a significant breakthrough in addressing this challenge. This compound has been shown to potently stimulate the proliferation of PHHs from multiple donors while ensuring the maintenance of their characteristic functions. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental protocols associated with the this compound compound, also known as BRD-9424.
Discovery and History
The journey to identify this compound began with a high-throughput screen of a diverse library of 12,000 small molecules. The primary goal of this screen was to identify compounds capable of stimulating the proliferation of PHHs. In this initial screen, primary human hepatocytes were treated with these compounds for 72 hours, and the number of cell nuclei was used as a primary readout for proliferation. This unbiased approach led to the identification of 16 promising compounds that significantly increased the number of nuclei without inducing any apparent toxicity.
Among these hits, two compounds, FPH1 and this compound, emerged as the most potent and efficacious, respectively. This compound, in particular, demonstrated a robust ability to more than double the number of nuclei in PHHs from three different donors. This initial success prompted a deeper investigation into its mechanism of action and its potential as a therapeutic agent.
Mechanism of Action: Inhibition of the Hippo Signaling Pathway
Subsequent research focused on elucidating the molecular target of this compound. Through a chemical proteomics approach, utilizing a biotin-tagged, photo-cross-linkable derivative of this compound, researchers identified the protein kinase MST1 (also known as STK4) as a specific binding partner of the compound. MST1 is a core component of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.
Further validation confirmed that this compound directly binds to and inhibits the kinase activity of MST1. This inhibition sets off a cascade of events within the Hippo pathway. Specifically, the inhibition of MST1 leads to a decrease in the phosphorylation of LATS1/2, the downstream target of MST1. This, in turn, results in an increase in the nuclear localization of YAP, the primary downstream effector of the Hippo pathway. Once in the nucleus, YAP co-activates transcription factors that drive the expression of genes promoting cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound.
| Parameter | Value |
| EC50 (Ki-67 positive cells) | ~2.5 µM |
| Binding Affinity (KD for MST1) | 98 nM |
| IC50 (MST1 kinase inhibition) | ~1.2 µM |
| Quantitative data for this compound activity. |
| Cell Cycle Phase | Control | 10 µM this compound |
| S Phase | 5.5% | 15.2% |
| G2/M Phase | 10.1% | 25.3% |
| Effect of this compound on the cell cycle distribution of primary human hepatocytes. |
Experimental Protocols
A detailed description of the key experimental protocols used in the discovery and characterization of this compound is provided below.
High-Throughput Screening
-
Objective: To identify small molecules that stimulate the proliferation of primary human hepatocytes.
-
Methodology:
-
Primary human hepatocytes were seeded in 384-well plates.
-
A library of 12,000 small molecules was added to the wells at a final concentration of 5 µM.
-
Cells were incubated for 72 hours.
-
Cell nuclei were stained with a fluorescent dye.
-
The number of nuclei in each well was quantified using a high-content imaging system to identify compounds that increased cell number.
-
Target Identification using Chemical Proteomics
-
Objective: To identify the protein target of this compound.
-
Methodology:
-
A derivative of this compound containing a photo-cross-linkable group and a biotin (B1667282) tag was synthesized.
-
This derivative was incubated with lysates from primary human hepatocytes.
-
The mixture was exposed to UV light to induce cross-linking between the this compound derivative and its binding partners.
-
Streptavidin beads were used to pull down the biotin-tagged protein complexes.
-
The captured proteins were identified using mass spectrometry.
-
Surface Plasmon Resonance (SPR)
-
Objective: To confirm the direct binding of this compound to its identified target, MST1.
-
Methodology:
-
Recombinant MST1 protein was immobilized on a sensor chip.
-
Solutions of this compound at various concentrations were flowed over the chip.
-
The binding and dissociation of this compound to MST1 were measured in real-time to determine the binding affinity (KD).
-
In Vitro Kinase Assay
-
Objective: To determine if this compound inhibits the kinase activity of MST1.
-
Methodology:
-
Recombinant MST1 was incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound.
-
The kinase reaction was allowed to proceed for a defined period.
-
The amount of ADP produced, which is proportional to the kinase activity, was measured using a commercial kinase assay kit.
-
The IC50 value was calculated from the dose-response curve.
-
Visualizations
This compound Mechanism of Action: Hippo Signaling Pathway
Caption: this compound inhibits MST1, preventing YAP phosphorylation and promoting its nuclear translocation and pro-proliferative gene expression.
Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying the molecular target of this compound using chemical proteomics.
FPH2 Target Identification in Human Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The limited proliferative capacity of primary human hepatocytes in vitro presents a significant bottleneck in drug discovery, toxicology screening, and the development of cell-based therapies for liver diseases. The small molecule FPH2 (also known as BRD-9424) was identified in a high-throughput screen as a potent inducer of functional proliferation in primary human hepatocytes.[1] While the precise molecular target of this compound remains to be definitively elucidated, its discovery has opened new avenues for expanding this critical cell population for research and clinical applications. This technical guide provides a comprehensive overview of the known effects of this compound on human hepatocytes, details the experimental protocols used to characterize its activity, and explores potential signaling pathways involved in its mechanism of action.
Quantitative Data on this compound-Induced Hepatocyte Proliferation
The effects of this compound on primary human hepatocyte proliferation have been quantified through various assays. The following tables summarize the key quantitative findings from foundational studies.
Table 1: Effect of this compound on Hepatocyte Number and Proliferation Markers
| Parameter | Treatment | Fold Change (vs. DMSO control) | Donor Variability | Reference |
| Hepatocyte Number | 40 µM this compound | Up to 10-fold increase | Active across multiple donors | [1] |
| Ki67 Positive Nuclei | 40 µM this compound | Significant increase | Consistent across donors | [1] |
Table 2: Functional Assessment of this compound-Treated Hepatocytes
| Functional Marker | Treatment | Observation | Reference |
| Albumin Secretion | 40 µM this compound | Maintained | [1] |
| Urea Synthesis | 40 µM this compound | Maintained | [1] |
| Gene Expression Profile | 40 µM this compound | No significant difference from untreated cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound. The following sections describe the key experimental protocols.
Primary Human Hepatocyte Culture and this compound Treatment
Objective: To culture primary human hepatocytes and induce proliferation using this compound.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., William's E Medium supplemented with growth factors)
-
Collagen-coated culture plates
-
This compound (BRD-9424)
-
DMSO (vehicle control)
Protocol:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Seed hepatocytes onto collagen-coated plates at a desired density.
-
Allow cells to attach and recover for 24-48 hours in culture medium.
-
Prepare a stock solution of this compound in DMSO.
-
Treat hepatocytes with this compound at a final concentration of 40 µM. A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for the desired period (e.g., 7 days), replacing the medium with fresh this compound-containing or control medium every 2-3 days.
Immunofluorescence Staining for Proliferation Markers
Objective: To visualize and quantify hepatocyte proliferation by staining for the Ki67 proliferation marker and the hepatocyte marker albumin.
Materials:
-
This compound-treated and control hepatocyte cultures
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibodies: anti-Ki67, anti-albumin
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Fix the cultured hepatocytes with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (anti-Ki67 and anti-albumin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive hepatocytes using image analysis software.
Cell Proliferation Assay using Flow Cytometry
Objective: To quantify the increase in hepatocyte cell number following this compound treatment.
Materials:
-
This compound-treated and control hepatocyte cultures
-
Trypsin-EDTA for cell detachment
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Cell counting solution or beads
-
Flow cytometer
Protocol:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium and collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in flow cytometry buffer.
-
Add a known concentration of counting beads to the cell suspension.
-
Analyze the samples on a flow cytometer, distinguishing hepatocytes from any feeder cells if used.
-
Calculate the absolute number of hepatocytes based on the ratio of cell events to bead events.
Potential Signaling Pathways and Target Identification Strategies
While the direct target of this compound is unknown, the observed phenotype of hepatocyte proliferation suggests the involvement of key signaling pathways that regulate cell cycle and growth.[1]
Hypothesized Signaling Pathways
Based on known mechanisms of hepatocyte proliferation, this compound may directly or indirectly modulate pathways such as:
-
Wnt/β-catenin Pathway: A critical pathway in liver development and regeneration.
-
RAS/MAPK Pathway: A central signaling cascade that regulates cell proliferation in response to growth factors.
The diagram below illustrates a generalized view of these potential pathways.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Experimental Workflow for Target Identification
Identifying the direct molecular target of this compound is a critical next step. A common and effective strategy is affinity-based chemical proteomics. The general workflow for this approach is outlined below.
Caption: Workflow for this compound target identification using affinity proteomics.
Conclusion
This compound is a valuable tool for the in vitro expansion of primary human hepatocytes, a cell type of immense importance for biomedical research and clinical applications. While its precise molecular target has not yet been reported, the existing data on its potent pro-proliferative effects provide a strong foundation for further investigation. The experimental protocols detailed in this guide serve as a resource for researchers aiming to utilize this compound or to embark on the critical task of elucidating its mechanism of action. Future studies focused on target deconvolution will be instrumental in fully understanding and harnessing the therapeutic potential of modulating hepatocyte proliferation.
References
The In Vitro Biological Activity of FPH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes (PHHs) are the gold standard for in vitro studies of liver function, drug metabolism, and toxicology. However, their limited availability and rapid dedifferentiation and loss of proliferative capacity in culture represent significant challenges. The small molecule FPH2 has been identified as a potent inducer of functional proliferation in PHHs, offering a promising solution to these limitations. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, including its effects on hepatocyte proliferation, function, and underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the application of this compound in liver research and drug development.
Biological Activity of this compound on Primary Human Hepatocytes
This compound is a small molecule that has been demonstrated to induce the proliferation of mature primary human hepatocytes in vitro.[1] This effect is characterized by a significant increase in cell number over time while maintaining essential hepatocyte functions.
Induction of Hepatocyte Proliferation
Treatment of PHHs with this compound leads to a substantial expansion of the hepatocyte population. Studies have shown that this compound can induce up to a 10-fold increase in the number of hepatocytes over a 7-day culture period.[1] This proliferative effect is associated with an increase in the expression of the proliferation marker Ki67 in albumin-positive hepatocytes.[1] The doubling rate of hepatocytes treated with this compound is consistent with the kinetics of liver regeneration observed in vivo.[1]
Maintenance of Hepatocyte Function
A critical aspect of this compound-induced proliferation is the maintenance of key hepatocyte functions. Gene expression profiling has shown no significant differences between this compound-treated and untreated PHHs, indicating that the differentiated phenotype is largely preserved.[1] Functional assays have confirmed that this compound-treated hepatocytes continue to synthesize urea (B33335) and secrete albumin at stable levels.[1] Furthermore, the activity of cytochrome P450 (CYP450) enzymes and the function of bile canaliculi, as indicated by active MRP2 transport, are not compromised by this compound treatment.[1]
Induction of a Progenitor-like State
The proliferative effect of this compound is associated with the induction of a more progenitor-like state in mature hepatocytes. This is characterized by the expression of hepatic progenitor markers such as alpha-fetoprotein (AFP) and Keratin 7 (KRT7), alongside the maintenance of some mature hepatocyte markers like Albumin (ALB) and alpha-1-antitrypsin (A1AT).[2] This transition to a more plastic, proliferative state allows for the expansion of the hepatocyte population, which can subsequently be redifferentiated into mature hepatocytes.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data reported for the in vitro effects of this compound on primary human hepatocytes.
Table 1: Effect of this compound on Primary Human Hepatocyte Proliferation
| Parameter | Vehicle Control | This compound (40 µM) | Fold Change | Reference |
| Hepatocyte Number (Day 7) | Baseline | Up to 10-fold increase | ~10 | [1] |
| Ki67-positive Hepatocytes | Low | Significantly increased | - | [1] |
| Area of Albumin-positive Colonies | Baseline | Up to 6.6-fold increase | ~6.6 | [1] |
Table 2: Functional Assessment of this compound-Treated Primary Human Hepatocytes
| Parameter | Vehicle Control | This compound (40 µM) | Observation | Reference |
| Albumin Secretion | Stable | Stable | No significant change | [1] |
| Urea Synthesis | Stable | Stable | No significant change | [1] |
| CYP450 Activity | Present | Not compromised | Maintained | [1] |
| MRP2 Transport | Active | Active | Maintained | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro biological activity of this compound on primary human hepatocytes.
Primary Human Hepatocyte Proliferation Assay with this compound
Objective: To quantify the proliferative effect of this compound on primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with growth factors, insulin, and dexamethasone)[3]
-
This compound (stock solution in DMSO)
-
J2-3T3 fibroblasts (growth-arrested)
-
Collagen-coated 12-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Ki67 antibody for immunofluorescence
-
Albumin antibody for immunofluorescence
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Feeder Layer Preparation: Seed growth-arrested J2-3T3 fibroblasts onto collagen-coated 12-well plates to form a confluent monolayer.
-
Hepatocyte Seeding: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Resuspend the hepatocytes in hepatocyte culture medium and seed them on top of the fibroblast feeder layer.
-
This compound Treatment: After 24 hours, replace the medium with fresh hepatocyte culture medium containing this compound at a final concentration of 40 µM.[1] A vehicle control (DMSO) should be run in parallel.
-
Culture Maintenance: Culture the cells for 7 days, with a medium change including fresh this compound on day 5.[1]
-
Cell Counting: On day 7, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin and centrifuge the cell suspension. Resuspend the cell pellet and count the number of hepatocytes. Fibroblasts can be distinguished from hepatocytes based on morphology or by pre-labeling fibroblasts with a fluorescent dye.[1]
-
Ki67 Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
Block with 5% goat serum.
-
Incubate with primary antibodies against Ki67 and albumin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope and quantify the percentage of Ki67-positive hepatocytes.
-
Albumin Secretion Assay (ELISA)
Objective: To measure the amount of albumin secreted by this compound-treated hepatocytes.
Materials:
-
Supernatant from cultured hepatocytes
-
Human Albumin ELISA Kit (e.g., from Abcam or Bethyl Laboratories)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the culture supernatant from this compound-treated and control hepatocyte cultures at desired time points.
-
ELISA Protocol: Follow the manufacturer's instructions for the Human Albumin ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of albumin in the samples based on the standard curve.
Cytochrome P450 Activity Assay
Objective: To assess the metabolic activity of CYP450 enzymes in this compound-treated hepatocytes.
Materials:
-
This compound-treated and control hepatocyte cultures
-
Commercially available CYP450 activity assay kit (e.g., P450-Glo™ Assays from Promega) for specific isoforms (e.g., CYP3A4, CYP1A2, CYP2D6).
-
Luminometer or fluorometer.
Procedure:
-
Follow the manufacturer's protocol for the specific CYP450 assay kit. This generally involves:
-
Incubating the cultured hepatocytes with a luminogenic or fluorogenic substrate specific for the CYP isoform of interest.
-
The substrate is metabolized by the active CYP enzyme into a product that generates a light or fluorescent signal.
-
Measuring the signal using a luminometer or fluorometer.
-
-
Data Analysis: The intensity of the signal is proportional to the CYP450 activity. Compare the activity between this compound-treated and control cells.
Signaling Pathways and Experimental Workflows
While the precise molecular mechanism of this compound has not been fully elucidated, its proliferative effect on hepatocytes suggests the involvement of key signaling pathways that regulate liver regeneration and cell fate. One plausible hypothesis is the modulation of the Wnt/β-catenin pathway.
Hypothetical Signaling Pathway of this compound
The Wnt/β-catenin pathway is a critical regulator of hepatocyte proliferation and liver regeneration. In the canonical pathway, the absence of Wnt ligands leads to the phosphorylation and subsequent degradation of β-catenin by a destruction complex that includes GSK3β. The binding of Wnt ligands to their receptors inhibits this destruction complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of proliferation-associated genes. Small molecules that inhibit GSK3β can mimic the effect of Wnt signaling. Given that this compound promotes hepatocyte proliferation, it is hypothesized that it may act as an inhibitor of GSK3β or otherwise activate the Wnt/β-catenin pathway.
Caption: Hypothetical Wnt/β-catenin signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Assessment of this compound
The following diagram illustrates a typical workflow for evaluating the effects of this compound on primary human hepatocytes in vitro.
Caption: Experimental workflow for assessing this compound activity in vitro.
Conclusion
The small molecule this compound represents a significant advancement in the field of in vitro hepatocyte culture. Its ability to induce robust and functional proliferation of primary human hepatocytes addresses a major bottleneck in liver research and drug development. This technical guide provides a comprehensive overview of the biological activity of this compound, along with detailed protocols and quantitative data to enable its effective use in the laboratory. Further research into the precise molecular mechanisms of this compound will undoubtedly provide deeper insights into the regulation of hepatocyte proliferation and open new avenues for therapeutic intervention in liver disease.
References
The Proliferative Effect of the Small Molecule FPH2 on Primary Human Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The limited proliferative capacity of primary human hepatocytes in vitro presents a significant bottleneck in liver research and the development of cell-based therapies. The small molecule FPH2, identified through a high-throughput screen, has emerged as a potent inducer of hepatocyte proliferation while maintaining crucial liver-specific functions. This technical guide provides a comprehensive overview of the known effects of this compound on the hepatocyte cell cycle, including quantitative data, detailed experimental protocols, and a discussion of potential underlying signaling pathways. This document is intended to serve as a resource for researchers seeking to utilize this compound for the expansion of primary human hepatocytes for applications in drug discovery, toxicology, and regenerative medicine.
Introduction to this compound
This compound is a small molecule identified from a screen of 12,480 compounds for its ability to induce the functional proliferation of primary human hepatocytes.[1][2] Termed a "Functional Proliferation Hit" (FPH), this compound has been shown to be the most potent among the identified compounds, inducing a significant increase in hepatocyte number over a 7-day culture period.[1] This proliferative effect is consistent with the kinetics of liver regeneration observed in vivo.[1] Importantly, hepatocytes expanded with this compound maintain their characteristic morphology and essential liver-specific functions, such as albumin and urea (B33335) secretion.[1]
While the precise molecular mechanism of this compound remains to be fully elucidated, its discovery opens new avenues for generating renewable sources of functional human hepatocytes, a critical need in various fields of biomedical research.[1][2]
Quantitative Effects of this compound on Hepatocyte Proliferation
The proliferative capacity of this compound on primary human hepatocytes has been quantified using various methods, including direct cell counting and analysis of proliferation markers. The key quantitative findings are summarized below.
| Parameter | This compound Treatment | Control (DMSO) | Fold Change | Reference |
| Hepatocyte Number | Concentration-dependent increase | Baseline | Up to 10-fold | [1] |
| Ki67 Positive Nuclei | Significantly increased | Low | Data not specified | [1] |
| Mitotic Nuclei | Elevated | Low | Data not specified | [1] |
Table 1: Summary of Quantitative Data on this compound-Induced Hepatocyte Proliferation.
Potential Signaling Pathways
The exact signaling pathways modulated by this compound to induce hepatocyte proliferation have not yet been definitively identified. However, based on the known mechanisms of liver regeneration and hepatocyte cell cycle control, several pathways are likely candidates for this compound's mechanism of action. Small molecules that induce cell proliferation often act on developmental signaling pathways.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of liver development, zonation, and regeneration.[3] Activation of this pathway leads to the nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, including the cell cycle regulator Cyclin D1.[3][4] Notably, Prostaglandin E2 (PGE2), which is known to promote liver regeneration via Wnt signaling, was used as a positive control in the screen that identified this compound.[1]
Caption: The canonical Wnt/β-catenin signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that promotes hepatocyte proliferation in response to growth factors.[5][6] Activation of receptor tyrosine kinases by ligands such as Epidermal Growth Factor (EGF) or Hepatocyte Growth Factor (HGF) triggers a phosphorylation cascade that ultimately leads to the activation of ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate the expression of genes involved in cell cycle progression.[5] The original this compound study mentions the RAS/MAPK pathway as a potential mechanism for small molecule-induced cell division.[1]
Caption: The MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation in hepatocytes.[7][8] This pathway can be activated by various growth factors and cytokines. Activated Akt can phosphorylate a multitude of downstream targets to promote cell cycle progression, in part by inhibiting cell cycle inhibitors like p21 and p27 and by activating pathways that lead to the upregulation of cyclins.[7]
Caption: The PI3K/Akt signaling pathway.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study that identified this compound and are supplemented with standard laboratory procedures.
Primary Human Hepatocyte Culture with this compound
This protocol describes the co-culture of primary human hepatocytes with a feeder layer of growth-arrested fibroblasts, which is essential for maintaining hepatocyte viability and function in vitro.
Caption: Workflow for this compound treatment of primary human hepatocytes.
Materials:
-
Primary human hepatocytes
-
Growth-arrested J2-3T3 fibroblasts
-
Hepatocyte culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Collagen-coated tissue culture plates (e.g., 12-well plates)
Procedure:
-
Seed growth-arrested J2-3T3 fibroblasts onto collagen-coated tissue culture plates at an appropriate density to form a confluent monolayer.
-
Incubate the fibroblast feeder layer for 24 hours at 37°C and 5% CO2.
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Gently seed the hepatocytes on top of the fibroblast feeder layer.
-
On day 1 and day 5 of the culture, supplement the hepatocyte culture medium with this compound to a final concentration of 40 µM.[1] For control wells, add an equivalent volume of DMSO.
-
Culture the cells for up to 7 days, changing the medium as required.
-
At desired time points, harvest the cells or supernatant for downstream analysis.
Immunofluorescence Staining for Ki67
This protocol is for the detection of the proliferation marker Ki67 in cultured hepatocytes.
Materials:
-
Cultured hepatocytes on coverslips or in optical-bottom plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki67 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips with antifade mounting medium or add PBS to the wells for imaging.
-
Visualize and quantify the percentage of Ki67-positive nuclei using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the preparation of hepatocytes for cell cycle analysis using propidium (B1200493) iodide (PI) staining.
Materials:
-
Hepatocyte cell suspension
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest hepatocytes by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data on the linear scale for the PI channel.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Functional Assays
To ensure that this compound-expanded hepatocytes retain their metabolic functions, the following assays can be performed.
Albumin Secretion Assay
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of albumin secreted into the culture medium.
Brief Protocol:
-
Collect the culture supernatant at desired time points.
-
Perform a human albumin ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of albumin based on a standard curve.
Urea Synthesis Assay
Principle: A colorimetric assay is used to measure the amount of urea produced by the hepatocytes and secreted into the medium.
Brief Protocol:
-
Collect the culture supernatant.
-
Use a commercial urea assay kit that typically involves the conversion of urea to a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Determine the urea concentration from a standard curve.
Conclusion
The small molecule this compound is a valuable tool for the in vitro expansion of primary human hepatocytes. Its ability to induce robust proliferation while maintaining key hepatocyte functions addresses a long-standing challenge in liver research. While the precise signaling pathways mediating the effects of this compound are still under investigation, the likely involvement of canonical pro-proliferative pathways such as Wnt/β-catenin, MAPK/ERK, and PI3K/Akt provides a framework for future mechanistic studies. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this compound for their specific applications, ultimately contributing to advancements in our understanding of liver biology and the development of novel therapeutic strategies.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small molecules for human hepatocyte expansion and iPS differentiation [dspace.mit.edu]
- 3. Wnt/-Catenin Signaling and Liver Regeneration: Circuit, Biology, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT ACTIVATION IS CRITICAL FOR EARLY HEPATIC REGENERATION AFTER PARTIAL HEPATECTOMY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of F-box Protein 22 (FBXO22) in Liver Regeneration
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a comprehensive analysis of the F-box protein 22 (FBXO22), also referred to as FPH2 in some contexts, and its pivotal role in the molecular mechanisms governing hepatocyte proliferation, a cornerstone of liver regeneration. While direct research on FBXO22 in physiological liver regeneration is emerging, this guide extrapolates from its well-documented function in hepatocellular carcinoma (HCC) to delineate its likely role in the regenerative process.
Introduction: FBXO22, a Key Regulator of Cell Cycle Progression
Liver regeneration is a highly orchestrated process involving the proliferation of quiescent hepatocytes to restore liver mass following injury. Central to this process are the molecular pathways that control the cell cycle. F-box protein 22 (FBXO22) has been identified as a critical component of the cellular machinery that drives proliferation.
FBXO22 is a substrate-recognition subunit of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. The primary function of the SCFFBXO22 complex is to target specific proteins for ubiquitination, marking them for subsequent degradation by the proteasome.[1] By mediating the destruction of key cell cycle inhibitors, FBXO22 effectively acts as a pro-proliferative protein. Its role has been extensively studied in the context of cancer, where it is often upregulated to promote tumor growth.[2][3] This guide will detail the known mechanisms of FBXO22 and apply them to the context of physiological liver regeneration.
It is important to distinguish the protein FBXO22 from "this compound" (Functional Proliferation Hit 2), a small molecule identified in a high-throughput screen that was also found to induce proliferation of primary human hepatocytes.[4][5] While the user's query links these terms, this guide focuses on the F-box protein FBXO22.
The SCFFBXO22 Signaling Pathway
FBXO22 does not act in isolation. It forms a functional E3 ligase complex with Skp1, Cullin-1, and Rbx1. In this complex, FBXO22 serves as the receptor, binding directly to specific substrate proteins. This binding event allows the E3 ligase to attach a chain of ubiquitin molecules to the substrate, signaling its destruction.
The primary mechanism by which FBXO22 promotes cell proliferation is by targeting key tumor suppressor proteins and cell cycle inhibitors for degradation. The two most well-characterized substrates in the context of liver cells are p21 (CDKN1A) and Kruppel-like factor 4 (KLF4) .
-
p21 Degradation: p21 is a potent cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1/S transition. By binding to and ubiquitinating p21, FBXO22 promotes its degradation, thereby removing a critical brake on cell cycle progression and allowing hepatocytes to enter the S phase (DNA synthesis).[2][6]
-
KLF4 Degradation: KLF4 is a transcription factor that acts as a tumor suppressor by, in part, upregulating the expression of p21. By targeting KLF4 for degradation, FBXO22 not only removes KLF4's direct inhibitory effects but also indirectly suppresses p21 levels, further amplifying its pro-proliferative signal.[3][7]
The coordinated degradation of these inhibitors is a critical step in allowing quiescent hepatocytes to re-enter the cell cycle and proliferate during liver regeneration.
Quantitative Data on FBXO22 Function
The following tables summarize quantitative data from studies on FBXO22 in hepatocellular carcinoma cell lines. These results demonstrate the potent effect of FBXO22 on cell proliferation and its inverse relationship with its key substrates, providing a quantitative basis for its presumed role in liver regeneration.
Table 1: Effect of FBXO22 Knockdown on Hepatocyte Proliferation
| Cell Line | Assay | Result | p-value | Reference |
|---|---|---|---|---|
| HLF | CCK-8 Proliferation | Proliferation significantly slowed down | p < 0.01 | [2] |
| HepG2 | CCK-8 Proliferation | Proliferation significantly slowed down | p < 0.01 | [2] |
| HLF | Colony Formation | Number of colonies decreased | p < 0.05 | [2] |
| HepG2 | Colony Formation | Number of colonies decreased | p < 0.01 | [2] |
| HepG2 | Cell Growth (General) | Cell growth inhibited | - |[7] |
Table 2: Effect of FBXO22 Overexpression on Tumor Growth (In Vivo Xenograft Models)
| Cell Line | Parameter | Result | p-value | Reference |
|---|---|---|---|---|
| HepG2 | Tumor Volume | Markedly increased vs. control | - | [7] |
| HepG2 | Tumor Weight | Markedly increased vs. control | - |[7] |
Table 3: Correlation between FBXO22 and Substrate Protein Levels in HCC Tissues
| Substrate | Analysis Type | Correlation | r-value | p-value | Reference |
|---|---|---|---|---|---|
| p21 | Tissue Microarray (110 pairs) | Negative | -0.3788 | p < 0.001 | [2][6] |
| p21 | Fresh Specimens (50 pairs) | Negative | -0.4037 | p < 0.01 | [2][6] |
| KLF4 | Human HCC Tissues | Negative | - | - |[3][7] |
Experimental Protocols
Investigating the role of FBXO22 in liver regeneration requires a combination of in vivo animal models and in vitro cell-based assays. Below are detailed methodologies for key experiments.
Partial Hepatectomy (PHx) in Mice (70% Resection)
This surgical procedure is the gold standard for studying liver regeneration in a highly reproducible manner.[8][9]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Warming pad
-
Surgical tools (scissors, forceps)
-
4-0 silk suture
-
Wound clips or sutures for closing
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 1.5-2% isoflurane). Place the mouse in a supine position on a warming pad to maintain body temperature. Shave and sterilize the abdominal area.
-
Incision: Make a 2-3 cm midline laparotomy incision through the skin and linea alba to expose the abdominal cavity.
-
Lobe Exteriorization: Gently exteriorize the median and left lateral liver lobes. These two lobes constitute approximately 70% of the total liver mass in a mouse.
-
Ligation: Using a 4-0 silk suture, place a single ligature around the base of the median lobe, ensuring all vessels (portal vein and hepatic artery branches, and bile duct) are included. Be careful not to constrict the inferior vena cava. Repeat the process for the left lateral lobe.
-
Resection: Excise the ligated lobes distal to the suture. Briefly check for any bleeding.
-
Closure: Return the remaining liver lobes to the abdominal cavity. Close the abdominal wall in two layers: the peritoneum/muscle layer with sutures and the skin with wound clips or sutures.
-
Post-operative Care: Administer subcutaneous saline for fluid resuscitation and an analgesic (e.g., buprenorphine). Monitor the animal during recovery. The liver mass is typically restored within 7-10 days.
Western Blot for FBXO22 and p21
This protocol allows for the quantification of protein levels in liver tissue lysates or cultured cells.[2][10]
Materials:
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (a 12% gel is suitable for the small p21 protein)
-
PVDF membrane (0.22 µm for better retention of p21)
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FBXO22, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lysate Preparation: Lyse liver tissue or cell pellets in ice-cold RIPA buffer. Centrifuge at ~12,000g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a methanol-activated PVDF membrane. Given the small size of p21 (~21 kDa), a wet transfer at 100V for 60-75 minutes in a cold room is recommended to prevent over-transfer.[11]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (GAPDH or β-actin).
Cell Proliferation Assay (Ki-67 Staining)
Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, M), making it an excellent marker for proliferating cells.[12]
Materials:
-
Hepatocytes cultured on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-Ki-67)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Plate hepatocytes on coverslips and apply experimental conditions (e.g., FBXO22 knockdown).
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize the cell membranes with Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS, then block with 5% goat serum for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with anti-Ki-67 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslip onto a microscope slide. Image using a fluorescence microscope.
-
Quantification: The proliferation index is calculated as (Number of Ki-67 positive nuclei / Total number of DAPI nuclei) x 100%.
Mandatory Visualizations
Signaling Pathway Diagram
The DOT script provided in Section 2 generates the required signaling pathway diagram.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the role of FBXO22 in hepatocyte proliferation.
Conclusion and Future Directions
The F-box protein FBXO22 is a potent pro-proliferative factor. Through its role in the SCF E3 ligase complex, it targets cell cycle inhibitors p21 and KLF4 for proteasomal degradation, thereby removing critical brakes on cell division. While the majority of research has focused on its oncogenic role in hepatocellular carcinoma, this mechanism is fundamentally integral to cell cycle control. Therefore, it is highly probable that FBXO22 plays a significant role in the controlled proliferation of hepatocytes during physiological liver regeneration.
Future research should focus on validating this hypothesized role directly. Studies using liver-specific FBXO22 knockout or transgenic mice undergoing partial hepatectomy would be invaluable. Such experiments could definitively measure the impact of FBXO22 on the rate of liver mass restoration, hepatocyte DNA synthesis (e.g., BrdU incorporation), and the in vivo expression dynamics of p21 and KLF4 during the regenerative process. This would solidify the role of FBXO22 as a key regulator of liver regeneration and potentially identify it as a therapeutic target for enhancing liver repair in clinical settings.
References
- 1. pnas.org [pnas.org]
- 2. FBXO22 promotes the development of hepatocellular carcinoma by regulating the ubiquitination and degradation of p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. F-box protein FBXO22 mediates polyubiquitination and degradation of KLF4 to promote hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 6. FBXO22 promotes the development of hepatocellular carcinoma by regulating the ubiquitination and degradation of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. F-box protein FBXO22 mediates polyubiquitination and degradation of KLF4 to promote hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Isolation of Regenerating Hepatocytes after Partial Hepatectomy in Mice [jove.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of BRD9 Inhibition in Induced Pluripotent Stem Cell Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: BRD-9424 vs. BRD9 Inhibitors
Initial research into "BRD-9424" for induced pluripotent stem cell (iPSC) applications has revealed a likely misidentification. BRD-9424, also known as FPH2, is a small molecule primarily associated with the proliferation of human hepatocytes. There is currently no scientific literature linking BRD-9424 to iPSC generation.
However, a closely related area of research has shown significant promise: the use of inhibitors targeting Bromodomain-containing protein 9 (BRD9) to enhance the efficiency of cellular reprogramming. This guide will focus on the role of BRD9 inhibitors, such as I-BRD9 and the potent degrader dBRD9, in the generation of iPSCs. These molecules represent a significant advancement in the field by overcoming key barriers to reprogramming.
The Core Principle: BRD9 as a Barrier to Reprogramming
Somatic cell reprogramming into iPSCs is a complex process that involves overcoming epigenetic barriers that maintain cell identity. The non-canonical SWI/SNF chromatin remodeling complex (ncBAF) plays a crucial role in maintaining the transcriptional program of somatic cells, thereby acting as a barrier to the induction of pluripotency. BRD9 is a key subunit of the ncBAF complex.[1][2]
By binding to acetylated histones at enhancer regions of fibroblast-specific genes, BRD9 helps to keep these genes active and accessible, thus reinforcing the somatic cell identity. Inhibition or degradation of BRD9 disrupts the function of the ncBAF complex, leading to a downregulation of the somatic cell transcriptional program and a decrease in the accessibility of somatic enhancers.[2] This creates a more permissive chromatin state for the activation of pluripotency-associated genes by reprogramming factors.
A significant advantage of BRD9 inhibition is its ability to replace the need for the oncogenic transcription factor c-Myc, and also KLF4, in the reprogramming cocktail.[2] This not only improves the safety profile of the resulting iPSCs but also simplifies the reprogramming process.
Quantitative Data on Reprogramming Efficiency
The use of BRD9 inhibitors has been shown to significantly increase the efficiency of iPSC generation. The following tables summarize the key quantitative findings from published studies.
| BRD9 Inhibitor | Fold Increase in Reprogramming Efficiency (vs. Control) | Cell Type | Reprogramming Method | Reference |
| I-BRD9 | Up to 2-fold | Human Fibroblasts | Retroviral (OSKM) | [1] |
| dBRD9 | ~2-fold | Human Fibroblasts | Retroviral (OSKM) | [1][3] |
| I-BRD9 + DOT1L inhibitor | ~4.5-fold | Human Fibroblasts | Retroviral (OSKM) | [1] |
| I-BRD9 or dBRD9 | Increased efficiency | Human Dermal Fibroblasts | Episomal | [3] |
| dBRD9 | ~2.5-fold | Human iPSC-derived Motor Neural Progenitors | Retroviral (OSKM) | [1] |
| dBRD9 Concentration | Fold Increase in Reprogramming Efficiency (vs. Control) | Reference |
| 0.1 µM | ~2-fold | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the generation of iPSCs from human fibroblasts using a BRD9 inhibitor. This protocol is a synthesized version based on established methods and the specific findings related to BRD9 inhibition.
Materials and Reagents
-
Cells: Human dermal fibroblasts
-
Reprogramming Factors: Episomal vectors encoding OCT4, SOX2, KLF4, L-MYC, LIN28, and shRNA against p53.
-
BRD9 Inhibitor: dBRD9 (MedChemExpress or other reputable supplier)
-
Media:
-
Small Molecules:
-
PD0325901 (MEK inhibitor)
-
CHIR99021 (GSK3β inhibitor)
-
A-83-01 (TGF-β/Activin/Nodal receptor inhibitor)
-
HA-100 (ROCK inhibitor)
-
-
Coating: Vitronectin-coated plates
-
Transfection: Neon® Transfection System or similar electroporation device
Step-by-Step Protocol
Day -4 to -2: Fibroblast Expansion
-
Plate human fibroblasts in a T75 flask in Fibroblast Medium.
-
Culture the cells until they reach 75-90% confluency on the day of transfection.
Day 0: Transfection
-
Prepare the cells for transfection according to the manufacturer's protocol for the Neon® Transfection System.
-
Transfect the fibroblasts with the episomal reprogramming vectors.
-
Plate the transfected cells onto vitronectin-coated culture dishes in Fibroblast Medium supplemented with a ROCK inhibitor (e.g., 10 µM HA-100).
Day 1-6: BRD9 Inhibition and Initial Reprogramming
-
On Day 1, replace the medium with N2B27 Medium supplemented with a cocktail of small molecules (e.g., 0.5 µM PD0325901, 3 µM CHIR99021, 0.5 µM A-83-01) and bFGF (100 ng/mL).
-
Add the BRD9 inhibitor dBRD9 to the medium at a final concentration of 0.1 µM.
-
Replace the medium every other day with fresh N2B27 medium containing the small molecule cocktail, bFGF, and dBRD9.
Day 7-14: Reprogramming
-
On Day 7, discontinue the addition of dBRD9.
-
Continue to culture the cells in N2B27 Medium supplemented with the small molecule cocktail and bFGF.
-
Replace the medium every other day.
Day 15 onwards: iPSC Colony Emergence and Expansion
-
On Day 15, switch the medium to Essential 8™ Medium.
-
Monitor the cultures for the emergence of iPSC colonies with typical ESC-like morphology (compact, well-defined borders).
-
Around Day 21, manually pick well-formed iPSC colonies and transfer them to fresh vitronectin-coated dishes for expansion in Essential 8™ Medium.
Characterization of Generated iPSCs
The resulting iPSC lines should be thoroughly characterized to confirm their pluripotency and genomic integrity.
-
Morphology: Colonies should exhibit a compact morphology with a high nucleus-to-cytoplasm ratio and prominent nucleoli.
-
Pluripotency Marker Expression: Perform immunocytochemistry or flow cytometry for pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60. iPSCs generated with BRD9 inhibitors have been shown to express these markers.[3]
-
In vitro Differentiation: Assess the potential of the iPSCs to differentiate into the three germ layers (ectoderm, mesoderm, and endoderm) using embryoid body formation or directed differentiation protocols.
-
Karyotyping: Perform G-banding analysis to ensure the iPSCs have a normal karyotype.
-
Vector Clearance: For episomal reprogramming, confirm the absence of integrated or residual episomal vectors by PCR.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of BRD9 in Somatic Cell Reprogramming
Caption: BRD9's role in maintaining somatic cell identity and its inhibition during iPSC reprogramming.
Experimental Workflow for iPSC Generation with BRD9 Inhibition
Caption: Experimental workflow for generating iPSCs from fibroblasts using a BRD9 inhibitor.
Conclusion
The inhibition of BRD9 represents a significant methodological improvement for the generation of iPSCs. By targeting a key epigenetic barrier to reprogramming, BRD9 inhibitors increase efficiency and enable the generation of iPSCs without the need for the oncogene c-Myc. The protocols and data presented in this guide provide a framework for researchers to incorporate this promising technology into their workflows for disease modeling, drug discovery, and regenerative medicine. As our understanding of the nuanced roles of chromatin remodeling complexes in cell fate determination continues to grow, targeting specific subunits like BRD9 will likely become an increasingly important strategy in cellular engineering.
References
- 1. Induced Pluripotent Stem Cell Culture Protocols [sigmaaldrich.com]
- 2. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Primary Hepatocyte Expansion using FPH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human hepatocytes (PHHs) are the gold standard for in vitro studies of liver function, drug metabolism, and toxicity. However, their use is often limited by their rapid dedifferentiation and limited proliferation in culture. The FPH2 protocol addresses this limitation by utilizing a small molecule, this compound, to induce the robust expansion of primary human hepatocytes while maintaining their critical functions. This document provides a detailed protocol for the this compound-mediated expansion of PHHs, intended for use in drug discovery, toxicology, and regenerative medicine research.
The this compound molecule was identified through a high-throughput screen of 12,480 small molecules for its ability to induce functional proliferation of mature human primary hepatocytes.[1] Studies have demonstrated that treatment with this compound can lead to a significant, up to 10-fold increase in hepatocyte numbers over a 7-day culture period.[2] This protocol is based on a co-culture system with growth-arrested fibroblasts, which provides a supportive microenvironment for hepatocyte proliferation and function.
Data Summary
The following tables summarize the key quantitative data associated with the this compound protocol for primary hepatocyte expansion.
Table 1: this compound Treatment Parameters
| Parameter | Value | Reference |
| This compound Concentration | 40 µM | [2] |
| Vehicle | DMSO | [2] |
| Treatment Schedule | Supplemented into culture media on Day 1 and Day 5 | [2] |
Table 2: Efficacy of this compound on Primary Human Hepatocyte Expansion
| Metric | Result | Culture Duration | Reference |
| Increase in Hepatocyte Number | Up to 10-fold | 7 days | [2] |
| Area of Albumin-Positive Colonies | Up to 6.6-fold increase | 6 days | [2] |
Table 3: Comparison of this compound with other Hepatocyte Expansion Agents
| Compound | Relative Expansion Efficacy | Reference |
| This compound | Strong proliferation inducer | [2] |
| Hydrocortisone (B1673445) | Superior to this compound alone for PHH expansion | [3] |
| This compound + Hydrocortisone | Less effective than hydrocortisone alone | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the this compound protocol for primary hepatocyte expansion.
Preparation of Growth-Arrested J2-3T3 Fibroblast Feeder Layer
A feeder layer of growth-arrested J2-3T3 fibroblasts is essential for providing the necessary support for primary hepatocyte attachment and proliferation.
Materials:
-
J2-3T3 murine embryonic fibroblasts
-
Fibroblast Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 200 U/mL penicillin, and 200 µg/mL streptomycin.[4]
-
Mitomycin-C
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Collagen Type I, rat tail
-
Tissue culture plates (12-well or other formats)
Protocol:
-
Culture J2-3T3 fibroblasts in T175 flasks with Fibroblast Culture Medium. Passage cells before they reach full confluency.
-
To prepare the feeder layer, grow J2-3T3 fibroblasts to confluency in the desired tissue culture plate format.
-
Growth-arrest the confluent J2-3T3 fibroblasts by treating them with 12 µg/mL of Mitomycin-C in Fibroblast Culture Medium for 2.5 hours at 37°C.[4]
-
After incubation, aspirate the Mitomycin-C containing medium and wash the cells three times with PBS.
-
The growth-arrested J2-3T3 fibroblast feeder layer is now ready for seeding with primary human hepatocytes.
Thawing and Seeding of Cryopreserved Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Culture Medium (see section 3.3 for formulation)
-
Pre-warmed 37°C water bath
-
Sterile conical tubes
Protocol:
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed Hepatocyte Culture Medium.
-
Centrifuge the cells at 50 x g for 5 minutes to pellet the hepatocytes.
-
Gently aspirate the supernatant and resuspend the hepatocyte pellet in fresh Hepatocyte Culture Medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Seed the primary human hepatocytes onto the prepared growth-arrested J2-3T3 fibroblast feeder layer at the desired density. For proliferation assays, a lower density is recommended to allow for colony expansion.
This compound-Mediated Expansion of Primary Human Hepatocytes
Materials:
-
Hepatocyte Culture Medium:
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
Protocol:
-
On Day 1 post-seeding, aspirate the old medium and replace it with fresh Hepatocyte Culture Medium.
-
For the experimental group, supplement the Hepatocyte Culture Medium with this compound to a final concentration of 40 µM.[2]
-
For the control group, supplement the Hepatocyte Culture Medium with an equivalent volume of DMSO.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 24 hours with the respective this compound or DMSO-containing medium.
-
On Day 5, repeat the supplementation of fresh medium with 40 µM this compound or DMSO.[2]
-
Continue the culture for a total of 7 days, or as required for the specific experiment.
-
Hepatocyte proliferation can be assessed by various methods, including immunofluorescence staining for proliferation markers like Ki67, and cell counting using automated cell counters or FACS.[2]
Visualizations
Signaling Pathways
The precise signaling pathways activated by this compound to induce hepatocyte proliferation are still under investigation. However, general hepatocyte proliferation and liver regeneration are known to be regulated by a complex network of signaling pathways. The diagram below illustrates some of the key pathways implicated in hepatocyte proliferation.
Caption: Key signaling pathways potentially involved in hepatocyte proliferation.
Experimental Workflow
The following diagram outlines the major steps in the this compound protocol for primary hepatocyte expansion.
Caption: Experimental workflow for this compound-mediated primary hepatocyte expansion.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Technique for Primary Hepatocyte Expansion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-9424 in iPSC Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-9424 is a novel small molecule identified through in silico screening that has demonstrated efficacy in inducing the differentiation of human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs), into definitive endoderm (DE).[1][2][3][4] This critical developmental stage is the precursor to various endodermal lineages, including those that form the pancreas, liver, lungs, and intestines. The primary appeal of BRD-9424 lies in its potential as a cost-effective substitute for the widely used and expensive growth factor, Activin A (AA), without compromising differentiation efficiency.[1][2][3] Gene expression profiling suggests that BRD-9424 functions as an inhibitor of the MYC signaling pathway, a key regulator of pluripotency and differentiation.[1][2][3]
These application notes provide a comprehensive guide for the utilization of BRD-9424 in iPSC differentiation protocols, including its mechanism of action, detailed experimental procedures, and expected outcomes.
Mechanism of Action: MYC Pathway Inhibition
BRD-9424 is proposed to promote definitive endoderm differentiation through the inhibition of the MYC signaling pathway.[1][2][3] The MYC family of proto-oncogenes, particularly c-MYC, plays a pivotal role in maintaining pluripotency and promoting cell proliferation in iPSCs. Downregulation of MYC is a critical step for exiting the pluripotent state and initiating differentiation. By inhibiting this pathway, BRD-9424 facilitates the transition of iPSCs towards the definitive endoderm lineage.
dot
Caption: MYC Pathway Inhibition by BRD-9424 in iPSC Differentiation.
Data Presentation
Table 1: Reagent and Small Molecule Properties
| Reagent/Small Molecule | Supplier | Catalog No. | Molecular Weight | Recommended Solvent | Storage Temperature |
| BRD-9424 | Various | Varies | (Not provided) | DMSO | -20°C |
| Activin A (AA) | R&D Systems | 338-AC | 26.0 kDa | Sterile PBS | -20°C to -80°C |
| CHIR99021 | Tocris | 4423 | 465.3 g/mol | DMSO | -20°C |
| Y-27632 | Tocris | 1254 | 320.3 g/mol | Water | -20°C |
Table 2: Comparative Efficiency of Definitive Endoderm Differentiation
| Condition | % SOX17+ cells | % FOXA2+ cells | Reference |
| Standard Protocol (100 ng/mL Activin A) | ~80-90% | ~80-90% | Novakovsky et al., 2021 (bioRxiv) |
| BRD-9424 + 10 ng/mL Activin A | ~80-90% | ~80-90% | Novakovsky et al., 2021 (bioRxiv) |
| BRD-9424 alone | (Data not available) | (Data not available) | - |
Note: The data presented is based on studies using human embryonic stem cells (hESCs), which are expected to be comparable to iPSCs in this context.
Table 3: Gene Expression Analysis in Differentiated Pancreatic Progenitors
| Gene | Marker for | BRD-9424 Protocol | Activin A Protocol | Fold Change (BRD vs. AA) | Reference |
| NKX6-1 | Pancreatic Progenitors | Comparable | Comparable | ~1.0 | Novakovsky et al., 2021 (bioRxiv) |
| PDX1 | Pancreatic Progenitors | Comparable | Comparable | ~1.0 | Novakovsky et al., 2021 (bioRxiv) |
| NEUROD1 | Endocrine Progenitors | Comparable | Comparable | ~1.0 | Novakovsky et al., 2021 (bioRxiv) |
Experimental Protocols
Protocol 1: Cost-Effective Definitive Endoderm Differentiation of iPSCs using BRD-9424 and Reduced Activin A
This protocol is adapted from the findings of Novakovsky et al. (2021) and is designed to significantly reduce the cost of definitive endoderm differentiation by substituting the majority of Activin A with BRD-9424.
Materials:
-
Human iPSCs cultured on Matrigel-coated plates
-
mTeSR™1 or Essential 8™ medium
-
DMEM/F12 medium
-
B-27™ Supplement (50X)
-
N-2 Supplement (100X)
-
GlutaMAX™ Supplement (100X)
-
Penicillin-Streptomycin (100X)
-
Activin A (recombinant human)
-
BRD-9424
-
CHIR99021
-
Y-27632
-
DPBS (Ca2+/Mg2+ free)
-
Accutase®
Differentiation Media:
-
DE Induction Medium: DMEM/F12, 1X B-27™ Supplement, 1X N-2 Supplement, 1X GlutaMAX™, 1% Penicillin-Streptomycin.
Workflow:
dot
Caption: Workflow for Definitive Endoderm Differentiation using BRD-9424.
Procedure:
Day -1: Seeding iPSCs for Differentiation
-
Culture iPSCs to ~70-80% confluency in mTeSR™1 or Essential 8™ medium on Matrigel-coated plates.
-
Aspirate the medium, wash once with DPBS, and add Accutase®. Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize Accutase® with DMEM/F12 and gently pipette to create a single-cell suspension.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in mTeSR™1/Essential 8™ medium containing 10 µM Y-27632.
-
Plate the cells onto new Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm².
-
Incubate at 37°C, 5% CO₂.
Day 0: Initiation of Differentiation
-
When iPSCs reach ~90-95% confluency, aspirate the medium.
-
Add DE Induction Medium supplemented with 3 µM CHIR99021.
-
Incubate for 24 hours.
Days 1-3: Definitive Endoderm Induction
-
Aspirate the medium.
-
Add fresh DE Induction Medium supplemented with 10 µM BRD-9424 and a reduced concentration of 10 ng/mL Activin A .
-
Incubate for 48-72 hours, changing the medium daily.
Day 4: Analysis of Definitive Endoderm Markers
-
Harvest the cells using Accutase®.
-
Analyze the expression of definitive endoderm markers SOX17 and FOXA2 by flow cytometry or qPCR.
-
Cells are now ready for further differentiation into pancreatic, hepatic, or other endodermal lineages.
Protocol 2: Further Differentiation to Pancreatic Progenitors
This protocol outlines the steps to differentiate the definitive endoderm cells generated using BRD-9424 into pancreatic progenitors. This is a general guideline, and optimization may be required.
Materials:
-
Definitive endoderm cells (from Protocol 1)
-
Advanced DMEM/F12
-
B-27™ Supplement
-
GlutaMAX™
-
Penicillin-Streptomycin
-
KGF (Keratinocyte Growth Factor)
-
SANT-1 (Sonic Hedgehog inhibitor)
-
Retinoic Acid (RA)
-
Noggin
Workflow:
dot
Caption: Workflow for Pancreatic Progenitor Differentiation.
Procedure:
Days 5-7: Primitive Gut Tube Formation
-
Start with the definitive endoderm cells from Day 4 of Protocol 1.
-
Aspirate the DE induction medium.
-
Add differentiation medium (Advanced DMEM/F12, 1X B-27™, 1X GlutaMAX™, 1% Penicillin-Streptomycin) supplemented with 50 ng/mL KGF.
-
Incubate for 3 days, changing the medium daily.
Days 8-11: Posterior Foregut and Pancreatic Specification
-
Aspirate the medium.
-
Add differentiation medium supplemented with 50 ng/mL KGF, 0.25 µM SANT-1, 2 µM Retinoic Acid, and 50 ng/mL Noggin.
-
Incubate for 4 days, changing the medium daily.
Day 12 onwards: Pancreatic Progenitor Maturation and Analysis
-
At this stage, cells should be expressing key pancreatic progenitor markers such as PDX1 and NKX6-1.
-
Analysis can be performed using immunofluorescence staining or flow cytometry for these markers.
-
The pancreatic progenitors can be further matured into endocrine cells, including beta-like cells, using established protocols.
Conclusion
BRD-9424 presents a promising and economically viable tool for the directed differentiation of iPSCs into definitive endoderm. Its application, particularly in combination with a significantly reduced concentration of Activin A, can yield a high efficiency of differentiation comparable to standard, more costly methods. The protocols provided herein offer a solid foundation for researchers to incorporate BRD-9424 into their iPSC differentiation workflows, paving the way for more accessible and scalable generation of endoderm-derived cell types for research, drug screening, and regenerative medicine applications. Further optimization of BRD-9424 concentration and its use in completely growth factor-free conditions are exciting avenues for future research.
References
Application Notes and Protocols for FPH2-Mediated Primary Human Hepatocyte Expansion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the in vitro expansion of primary human hepatocytes (PHHs) using the small molecule FPH2. This molecule has been identified as an inducer of functional proliferation in mature human hepatocytes.[1][2] The following sections detail the required materials, experimental procedures, and expected outcomes, compiled from published research.
Data Summary
The following table summarizes the key quantitative data associated with this compound-mediated hepatocyte expansion.
| Parameter | Value | Source |
| This compound Concentration | 40 µM | [1] |
| Treatment Schedule | Supplemented on Day 1 and Day 5 of culture | [1] |
| Cell Culture System | Co-culture with a feeder layer of growth-arrested J2-3T3 fibroblasts | [1] |
| Fold Expansion | Up to 10-fold increase in hepatocyte number | [1] |
| Culture Duration | 7 days | [1] |
| Primary Cell Type | Primary Human Hepatocytes (PHHs) | [1] |
Note: While this compound has been shown to induce hepatocyte proliferation, a 2024 study by Xie et al. indicated that in their specific experimental setup, hydrocortisone (B1673445) was more effective for PHH expansion, both alone and in combination with this compound.[3] Researchers should consider this context when designing their experiments.
Experimental Protocols
This section provides a detailed methodology for the expansion of primary human hepatocytes using this compound, based on established protocols for hepatocyte co-culture.
Materials
-
Primary Human Hepatocytes (cryopreserved)
-
J2-3T3 fibroblasts (murine embryonic)
-
Mitomycin C (for arresting fibroblast proliferation)
-
This compound small molecule
-
Hepatocyte Culture Medium (e.g., Williams' E Medium or DMEM-based medium)
-
Fetal Bovine Serum (FBS)
-
Supplements: Insulin, Dexamethasone, Glucagon, Epidermal Growth Factor (EGF), Penicillin-Streptomycin
-
Collagen Type I (rat tail)
-
Tissue culture plates (12-well recommended)
-
Cell counting solution (e.g., Trypan Blue)
-
Reagents for quantifying hepatocyte number (e.g., FACS antibodies, fluorescent counting beads)
Protocol for this compound-Mediated Hepatocyte Expansion
1. Preparation of Collagen-Coated Plates:
-
Dilute Collagen Type I solution to a final concentration of 50 µg/mL in sterile 70% ethanol.
-
Add the collagen solution to each well of a 12-well plate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at 37°C or leave overnight in a laminar flow hood with the lid ajar to allow for evaporation and coating.
-
Aspirate the remaining collagen solution and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Allow the plates to dry completely before use.
2. Preparation of Growth-Arrested J2-3T3 Fibroblast Feeder Layer:
-
Culture J2-3T3 fibroblasts in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When the fibroblasts reach approximately 80% confluency, treat them with Mitomycin C (10 µg/mL) for 2-3 hours to arrest their proliferation.
-
Wash the cells thoroughly with PBS three times to remove any residual Mitomycin C.
-
Trypsinize the growth-arrested fibroblasts and seed them onto the collagen-coated 12-well plates at a density that will result in a confluent monolayer the next day.
-
Allow the fibroblasts to attach and form a confluent feeder layer overnight in a 37°C, 5% CO2 incubator.
3. Seeding of Primary Human Hepatocytes:
-
Thaw cryopreserved primary human hepatocytes rapidly in a 37°C water bath.
-
Gently transfer the thawed cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5 minutes to pellet the hepatocytes.
-
Carefully aspirate the supernatant and resuspend the hepatocyte pellet in fresh hepatocyte culture medium.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed the primary human hepatocytes onto the confluent J2-3T3 feeder layer at a recommended density of approximately 1.25 x 10^3 to 1.56 x 10^4 cells/cm².[4]
-
Allow the hepatocytes to attach for several hours or overnight.
4. This compound Treatment and Culture Maintenance:
-
Day 1: Aspirate the seeding medium and replace it with fresh hepatocyte culture medium supplemented with 40 µM this compound.[1]
-
Change the culture medium every 1-2 days with fresh medium, being careful not to disturb the cell layer.
-
Day 5: Add fresh hepatocyte culture medium supplemented with a second dose of 40 µM this compound.[1]
-
Continue to change the medium every 1-2 days until Day 7.
5. Quantification of Hepatocyte Expansion:
-
On Day 7, hepatocytes can be quantified using various methods. One common approach is Fluorescence-Activated Cell Sorting (FACS).
-
To distinguish hepatocytes from the fibroblast feeder layer, the fibroblasts can be pre-labeled with a fluorescent dye such as CM-DiI before co-culture.
-
At the end of the culture period, detach the cells using a gentle dissociation reagent.
-
Analyze the cell suspension by FACS to count the number of unlabeled (hepatocytes) and labeled (fibroblasts) cells. Fluorescent counting beads can be used for absolute cell number determination.[1]
-
Alternatively, automated cell counters can be used if a method to distinguish between the two cell types is available.[1]
Visualizations
Experimental Workflow for this compound-Mediated Hepatocyte Expansion
Caption: Workflow for expanding primary human hepatocytes using this compound.
Signaling Pathways in Hepatocyte Proliferation
While the precise molecular target of this compound is not yet fully elucidated, it is known to promote hepatocyte proliferation. This process is governed by a complex network of signaling pathways. The diagram below illustrates key pathways involved in liver regeneration and hepatocyte division, which are likely influenced by proliferative agents like this compound.
Caption: Key signaling pathways in hepatocyte proliferation.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Forlabs Website [forlabs.co.uk]
- 3. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Technique for Primary Hepatocyte Expansion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPH2 (Functional Proliferation Hit 2) is a small molecule that has been identified as a potent inducer of functional proliferation in primary human hepatocytes.[1][2] This characteristic makes this compound a valuable tool in liver research, drug discovery, and the development of cell-based therapies for liver diseases.[1] The ability to expand primary human hepatocytes in vitro while maintaining their specific functions addresses a significant bottleneck in the field.[1] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture and an overview of the potential signaling pathways involved in its mechanism of action.
Data Presentation
This compound Compound Information
| Property | Value | Source |
| CAS Number | 957485-64-2 | [1] |
| Molecular Formula | C₁₄H₁₆ClN₅O₂S | [1] |
| Molecular Weight | 353.83 g/mol | [1] |
| Appearance | White to beige powder | --- |
| Purity | ≥98% (HPLC) | --- |
This compound Stock Solution Parameters
| Parameter | Recommended Value | Notes |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO), anhydrous | This compound is readily soluble in DMSO.[1] Use of anhydrous DMSO is recommended to prevent compound degradation. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution provides a convenient concentration for further dilutions into cell culture media. |
| Storage Temperature | -20°C or -80°C | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
| Storage Duration | Up to 1 year at -20°C; Up to 2 years at -80°C | Stability is dependent on proper storage conditions. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid cytotoxicity. For sensitive primary cells, a final concentration of ≤ 0.1% is recommended. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 353.83 g/mol = 3.5383 mg
-
-
-
Weigh the this compound powder:
-
In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 3.54 mg of this compound powder and place it into a sterile, amber or foil-wrapped microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
-
Aliquot for storage:
-
Dispense the 10 mM this compound stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for Diluting this compound Stock Solution for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution into cell culture medium for treating primary human hepatocytes.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed, complete cell culture medium appropriate for primary hepatocytes
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine the final desired concentration of this compound:
-
The optimal concentration of this compound for inducing hepatocyte proliferation should be determined experimentally. A typical starting range for small molecules is 1-10 µM.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To avoid precipitation of the hydrophobic compound when directly adding the concentrated DMSO stock to the aqueous culture medium, it is best practice to perform an intermediate dilution.
-
For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, first prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed cell culture medium.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the this compound stock solution or intermediate dilution to the final volume of cell culture medium.
-
Example for a final concentration of 10 µM this compound and 0.1% DMSO in 1 mL of medium:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured hepatocytes and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells under standard hepatocyte culture conditions (e.g., 37°C, 5% CO₂).
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathways for this compound-Induced Hepatocyte Proliferation
The precise signaling pathway activated by this compound to induce hepatocyte proliferation has not been definitively elucidated in the available literature. However, small molecules are known to modulate key developmental and regenerative pathways. The Wnt/β-catenin and Hippo/YAP pathways are critical regulators of hepatocyte proliferation and are plausible targets for small molecules like this compound.[1][3]
Caption: Plausible signaling pathways for this compound-induced hepatocyte proliferation.
References
Application Notes and Protocols: FPH2 Treatment Timeline for Liver Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver organoids have emerged as a powerful in vitro model system, recapitulating the complex three-dimensional architecture and cellular composition of the native liver.[1][2][3][4] These self-organizing structures, derived from pluripotent stem cells or primary liver tissues, provide an invaluable platform for studying liver development, disease modeling, and screening novel therapeutic compounds.[1][2][3][4] This document provides detailed protocols for the application of FPH2, a known promoter of hepatocyte proliferation, to healthy liver organoids, and a general framework for evaluating a hypothetical anti-fibrotic compound in a fibrotic liver organoid model.
This compound (also known as BRD-9424) has been identified as a molecule that induces the functional proliferation of primary human hepatocytes in vitro.[5] This characteristic suggests its potential utility in liver regeneration studies and in expanding functional hepatocytes for various research and therapeutic applications.
Furthermore, liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix, is a common endpoint for many chronic liver diseases.[6][7] Liver organoids can be induced to exhibit a fibrotic phenotype, creating a relevant model for testing anti-fibrotic drug candidates.
These application notes will detail the timeline and methodology for two distinct treatment scenarios:
-
This compound treatment of healthy liver organoids to assess its effect on hepatocyte proliferation and organoid growth.
-
A generalized protocol for the treatment of fibrotic liver organoids with a test compound to evaluate its anti-fibrotic efficacy.
Data Presentation
Table 1: Quantitative Analysis of this compound Treatment on Liver Organoid Growth
| Days of Treatment | This compound Concentration (µM) | Organoid Diameter (µm, Mean ± SD) | % Ki67 Positive Cells (Mean ± SD) | ALBUMIN (ALB) Expression (Fold Change vs. Control) | CYP3A4 Activity (Fold Change vs. Control) |
| 3 | 0 (Control) | 150 ± 15 | 5 ± 1.2 | 1.0 | 1.0 |
| 3 | 1 | 180 ± 20 | 15 ± 2.5 | 1.2 ± 0.2 | 1.1 ± 0.1 |
| 3 | 5 | 220 ± 25 | 25 ± 3.1 | 1.5 ± 0.3 | 1.3 ± 0.2 |
| 3 | 10 | 250 ± 30 | 30 ± 3.5 | 1.4 ± 0.2 | 1.2 ± 0.1 |
| 7 | 0 (Control) | 165 ± 18 | 6 ± 1.5 | 1.0 | 1.0 |
| 7 | 1 | 250 ± 28 | 20 ± 2.8 | 1.8 ± 0.4 | 1.5 ± 0.2 |
| 7 | 5 | 350 ± 40 | 40 ± 4.2 | 2.2 ± 0.5 | 1.8 ± 0.3 |
| 7 | 10 | 400 ± 45 | 45 ± 5.0 | 2.0 ± 0.4 | 1.6 ± 0.2 |
Table 2: Quantitative Analysis of a Test Compound on Fibrotic Liver Organoids
| Treatment Group | α-SMA Expression (Fold Change vs. Healthy Control) | Collagen I (COL1A1) Expression (Fold Change vs. Healthy Control) | Hydroxyproline (B1673980) Content (µg/mg tissue, Mean ± SD) | % Apoptotic Cells (TUNEL Assay, Mean ± SD) |
| Healthy Control | 1.0 | 1.0 | 5 ± 0.8 | 2 ± 0.5 |
| Fibrotic Control (TGF-β1) | 8.5 ± 1.2 | 10.2 ± 1.5 | 25 ± 3.1 | 15 ± 2.2 |
| Test Compound (1 µM) | 6.2 ± 0.9 | 7.5 ± 1.1 | 18 ± 2.5 | 10 ± 1.8 |
| Test Compound (5 µM) | 4.1 ± 0.7 | 5.0 ± 0.8 | 12 ± 1.9 | 7 ± 1.2 |
| Test Compound (10 µM) | 2.5 ± 0.5 | 3.1 ± 0.6 | 8 ± 1.1 | 5 ± 0.9 |
Experimental Protocols
Protocol 1: this compound Treatment of Healthy Liver Organoids
Objective: To determine the effect of this compound on the proliferation and function of hepatocytes within liver organoids.
Materials:
-
Mature liver organoids (Day 15-20 post-differentiation)
-
Liver organoid expansion medium
-
This compound (BRD-9424)
-
DMSO (vehicle control)
-
96-well culture plates
-
Matrigel
-
Reagents for analysis (e.g., Ki67 antibody, albumin ELISA kit, CYP3A4 activity assay kit)
Procedure:
-
Organoid Seeding:
-
Thaw and culture liver organoids according to standard protocols.
-
On Day 15, harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Embed organoid fragments in Matrigel domes in a 96-well plate.
-
Culture for 24 hours in liver organoid expansion medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in expansion medium to achieve final concentrations of 1 µM, 5 µM, and 10 µM.
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the organoid cultures and replace it with the this compound-containing medium or vehicle control medium.
-
Culture the organoids for the desired treatment duration (e.g., 3 or 7 days), refreshing the medium every 2-3 days.
-
-
Endpoint Analysis:
-
Organoid Growth: Measure the diameter of the organoids daily using brightfield microscopy and image analysis software.
-
Proliferation Assay: At the end of the treatment period, fix the organoids and perform immunofluorescence staining for the proliferation marker Ki67.
-
Functional Analysis:
-
Collect the culture supernatant at each medium change to quantify albumin secretion using an ELISA kit.
-
At the end of the treatment, perform a CYP3A4 activity assay according to the manufacturer's instructions.
-
-
Gene Expression Analysis: Lyse the organoids to extract RNA and perform qRT-PCR for hepatocyte-specific markers (e.g., ALB, CYP3A4).
-
Protocol 2: Generalized Treatment of Fibrotic Liver Organoids with a Test Compound
Objective: To evaluate the anti-fibrotic potential of a test compound on a TGF-β1-induced liver organoid fibrosis model.
Materials:
-
Mature liver organoids (Day 15-20 post-differentiation)
-
Liver organoid expansion medium
-
Recombinant human TGF-β1
-
Test compound
-
Vehicle control for the test compound
-
96-well culture plates
-
Matrigel
-
Reagents for fibrosis analysis (e.g., antibodies for α-SMA and Collagen I, hydroxyproline assay kit, TUNEL assay kit)
Procedure:
-
Fibrosis Induction:
-
Culture mature liver organoids in Matrigel domes as described in Protocol 1.
-
To induce fibrosis, treat the organoids with expansion medium supplemented with 50 ng/mL of recombinant human TGF-β1 for 3 days.
-
-
Test Compound Treatment:
-
After the 3-day fibrosis induction period, replace the medium with fresh expansion medium containing TGF-β1 and the test compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Include a fibrotic control group (TGF-β1 only) and a healthy control group (no TGF-β1 or test compound).
-
Culture the organoids for an additional 4-7 days, refreshing the medium with the respective treatments every 2-3 days.
-
-
Endpoint Analysis:
-
Immunofluorescence Staining: Fix the organoids and perform immunofluorescence staining for key fibrosis markers, such as alpha-smooth muscle actin (α-SMA) and Collagen Type I (COL1A1).
-
Hydroxyproline Assay: Harvest the organoids and measure the total collagen content using a hydroxyproline assay kit.
-
Gene Expression Analysis: Extract RNA from the organoids and perform qRT-PCR for fibrosis-related genes (ACTA2, COL1A1, TIMP1, MMP2).
-
Apoptosis Assay: Assess the level of apoptosis in the organoids using a TUNEL assay to determine if the test compound induces cell death.
-
Visualizations
Caption: Workflow for this compound treatment of liver organoids.
Caption: Workflow for testing an anti-fibrotic compound.
Caption: TGF-β signaling in liver fibrosis.
References
- 1. Ferroptosis and Liver Fibrosis [medsci.org]
- 2. Liver Organoids: Recent Developments, Limitations and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liver fibrosis: Stages, symptoms, and treatment [medicalnewstoday.com]
- 7. LIVER FIBROSIS: Pathophysiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of FPH2 in Mouse Models for Liver Regeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed in vivo protocols and quantitative data for the small molecule FPH2 are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for studying liver regeneration in mouse models and the known in vitro proliferative effect of this compound on hepatocytes. This document is intended to serve as a comprehensive template and guide for researchers to design and conduct their own in vivo studies with this compound.
Introduction
This compound is a small molecule that has been identified as a potent inducer of functional human hepatocyte proliferation in vitro.[1] Its potential to stimulate liver regeneration in vivo makes it a promising candidate for therapeutic development in the context of liver disease and injury. This document provides detailed protocols for evaluating the efficacy of this compound in a mouse model of partial hepatectomy (PHx), a gold-standard model for studying liver regeneration.
Data Presentation: Expected Outcomes of this compound Treatment in a Partial Hepatectomy Mouse Model
The following tables present hypothetical quantitative data that could be expected from an in vivo study evaluating this compound. These tables are for illustrative purposes to guide data collection and analysis.
Table 1: Liver to Body Weight Ratio After Partial Hepatectomy
| Time Point Post-PHx | Vehicle Control Group (%) | This compound-Treated Group (%) |
| 0 hr (pre-PHx) | 4.5 ± 0.3 | 4.5 ± 0.3 |
| 48 hr | 2.8 ± 0.2 | 3.5 ± 0.2 |
| 7 days | 3.9 ± 0.3 | 4.4 ± 0.3 |
| 14 days | 4.4 ± 0.2 | 4.5 ± 0.2 |
* Indicates a statistically significant difference compared to the vehicle control group.
Table 2: Hepatocyte Proliferation Markers
| Time Point Post-PHx | Marker | Vehicle Control Group | This compound-Treated Group |
| 48 hr | Ki67+ Hepatocytes (%) | 15 ± 3 | 30 ± 5 |
| 48 hr | BrdU+ Hepatocytes (%) | 12 ± 2 | 25 ± 4 |
* Indicates a statistically significant difference compared to the vehicle control group.
Table 3: Serum Markers of Liver Function
| Time Point Post-PHx | Marker | Vehicle Control Group (U/L) | This compound-Treated Group (U/L) |
| 24 hr | ALT | 850 ± 150 | 600 ± 100 |
| 24 hr | AST | 950 ± 180 | 700 ± 120 |
| 48 hr | ALT | 400 ± 80 | 250 ± 50 |
| 48 hr | AST | 500 ± 90 | 350 ± 60 |
* Indicates a statistically significant difference compared to the vehicle control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 are commonly used for liver regeneration studies.[2]
-
Age: 8-12 weeks old.
-
Sex: Male mice are often preferred to avoid hormonal cycle variations.[3]
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
Partial Hepatectomy (70%)
A 70% partial hepatectomy is a standard and well-established surgical procedure to induce synchronous hepatocyte proliferation.[4][5]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Buprenorphine for post-operative analgesia
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize the abdominal area.
-
Make a midline laparotomy incision to expose the liver.
-
Ligate the vascular and biliary supply to the median and left lateral lobes using a 4-0 silk suture.
-
Excise the ligated lobes. This corresponds to approximately 70% of the total liver mass.
-
Close the abdominal wall in two layers (peritoneum and skin).
-
Administer buprenorphine subcutaneously for post-operative pain management.
-
Allow the mouse to recover on a warming pad.
This compound Administration
Formulation:
-
This compound should be dissolved in a biocompatible vehicle. A common vehicle for small molecules is a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
Dosage and Administration (Hypothetical):
-
Dosage: A dose-response study should be performed to determine the optimal effective and non-toxic dose. A starting point could be in the range of 1-10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of small molecules in mice.
-
Dosing Schedule:
-
Prophylactic: Administer this compound 24 hours and 1 hour before the partial hepatectomy.
-
Therapeutic: Administer the first dose of this compound immediately after surgery, followed by daily injections for a specified period (e.g., 3-5 days).
-
Monitoring and Sample Collection
-
Body Weight and Survival: Monitor daily.
-
Blood Collection: Collect blood via retro-orbital sinus or tail vein at specified time points (e.g., 24, 48, 72 hours post-PHx) for serum analysis of liver enzymes (ALT, AST).
-
Tissue Collection: Euthanize mice at designated time points.
-
Perfuse the liver with PBS.
-
Excise the remnant liver and weigh it to calculate the liver-to-body-weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histology (H&E staining) and immunohistochemistry (e.g., Ki67, BrdU).
-
Snap-freeze a portion of the liver in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR).
-
Visualizations: Signaling Pathways and Experimental Workflow
Hypothetical Signaling Pathway for this compound in Liver Regeneration
The precise molecular target of this compound is not yet fully elucidated. However, given its role in promoting hepatocyte proliferation, it is plausible that it modulates key signaling pathways involved in liver regeneration, such as the Wnt/β-catenin pathway.[6][7][8][9][10]
Caption: Hypothetical mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Experimental workflow for evaluating this compound in a mouse model of partial hepatectomy.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. A model of partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A detailed methodology of partial hepatectomy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways of liver regeneration: Biological mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways of liver regeneration: Biological mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver Regeneration: Analysis of the Main Relevant Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Primary Hepatocyte Proliferation and Function through Combined Application of FPH2 and Hepatocyte Growth Factor (HGF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human hepatocytes are the gold standard for in vitro studies of liver function, drug metabolism, and toxicology. However, their utility is often limited by their rapid de-differentiation and loss of proliferative capacity in culture.[1][2] FPH2 is a small molecule that has been identified as a potent inducer of functional proliferation in primary human hepatocytes, enabling their expansion in vitro.[1][3] Evidence suggests that this compound may function by modulating key developmental signaling pathways, such as the Hippo-YAP pathway, a critical regulator of organ size and cell proliferation.[4][5][6][7] Inhibition of the Hippo pathway leads to the nuclear translocation of the transcriptional co-activator YAP, which promotes the expression of genes involved in cell cycle progression.[5][8]
Hepatocyte Growth Factor (HGF), a well-characterized mitogen, stimulates hepatocyte proliferation and morphogenesis through its receptor, the tyrosine kinase c-Met.[9][10] Activation of c-Met triggers downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and survival.[2]
This document provides detailed protocols for investigating the potential synergistic effects of combining this compound with HGF to enhance the proliferation and maintain the function of primary human hepatocytes in culture. The combined action of a Hippo pathway inhibitor (this compound) and a potent mitogen acting through a separate receptor tyrosine kinase pathway (HGF) presents a rational approach to achieving robust and sustained hepatocyte expansion for research and therapeutic applications.
Proposed Signaling Pathway for this compound and HGF Synergy
The synergistic effect of this compound and HGF on hepatocyte proliferation is hypothesized to result from the simultaneous activation of complementary signaling pathways. This compound is thought to inhibit the Hippo pathway kinase cascade (MST1/2 and LATS1/2), preventing the phosphorylation and cytoplasmic retention of YAP.[5][8] Unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to drive the expression of pro-proliferative genes.[11][12][13][14][15] Concurrently, HGF binds to its receptor c-Met, leading to its autophosphorylation and the activation of downstream pathways, including the PI3K-Akt and MAPK/ERK pathways, which also promote cell cycle progression and survival.[2][9] The convergence of these distinct pathways on the cell cycle machinery is expected to produce a greater proliferative response than either agent alone.
Caption: Proposed signaling pathways of this compound and HGF in hepatocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Hepatocytes
This protocol describes a standard collagenase perfusion method for isolating primary hepatocytes.
Materials:
-
Hepatocyte Plating Medium (e.g., Williams' E Medium with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, and 100 nM insulin)
-
Hepatocyte Culture Medium (e.g., Williams' E Medium with 1% Penicillin-Streptomycin, 1 µM dexamethasone, 100 nM insulin, and growth factors as per experimental design)
-
Collagenase solution
-
Percoll solution
-
Collagen-coated culture plates
-
Trypan Blue solution
Procedure:
-
Obtain fresh human liver tissue in accordance with ethical guidelines.
-
Perfuse the liver tissue with a buffered solution to wash out blood, followed by perfusion with a collagenase solution to digest the extracellular matrix.
-
Gently dissociate the digested liver tissue to release the hepatocytes.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Purify the hepatocytes from non-parenchymal cells using Percoll gradient centrifugation.
-
Wash the purified hepatocyte pellet with cold wash buffer.
-
Determine cell viability and count using the Trypan Blue exclusion method. Viability should be >80% for optimal culture.[16]
-
Seed the hepatocytes onto collagen-coated plates in Hepatocyte Plating Medium at a density of 0.3-0.5 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator. After 4-6 hours, replace the plating medium with Hepatocyte Culture Medium containing the desired concentrations of this compound, HGF, or their combination.
Protocol 2: Assessment of Hepatocyte Proliferation
A. Ki67 Immunofluorescence Staining
Materials:
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI nuclear stain
Procedure:
-
Culture hepatocytes in chamber slides or multi-well plates as described in Protocol 1.
-
After the desired treatment period (e.g., 72 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Ki67 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.
B. Cell Counting
Materials:
-
Trypsin-EDTA
-
Automated cell counter or hemocytometer
Procedure:
-
After the treatment period, aspirate the culture medium.
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with an equal volume of plating medium.
-
Collect the cell suspension and centrifuge.
-
Resuspend the cell pellet in a known volume of medium.
-
Count the cells using an automated cell counter or a hemocytometer with Trypan Blue to exclude non-viable cells.
Protocol 3: Assessment of Hepatocyte Function
A. Albumin Secretion Assay (ELISA)
Materials:
-
Human Albumin ELISA Kit
Procedure:
-
Collect the culture supernatant from treated hepatocytes at various time points (e.g., 24, 48, 72 hours).
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted albumin.
-
Normalize the albumin concentration to the total protein content or cell number in the corresponding well.
B. Cytochrome P450 (CYP) Activity Assay
Materials:
-
Commercially available CYP activity assay kits (e.g., for CYP3A4, CYP2D6)
Procedure:
-
After the treatment period, replace the culture medium with a medium containing a specific CYP substrate (provided in the kit).
-
Incubate for the recommended time.
-
Collect the supernatant.
-
Measure the amount of metabolite produced using the detection method specified in the kit (e.g., fluorescence, luminescence).
-
Normalize the activity to the total protein content or cell number.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and HGF.
Caption: Workflow for assessing this compound and HGF synergy.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound and HGF on Hepatocyte Proliferation (72h)
| Treatment Group | Ki67 Positive Cells (%) | Fold Change in Cell Number |
| Vehicle Control | 2.5 ± 0.8 | 1.0 ± 0.1 |
| This compound (10 µM) | 15.2 ± 2.1 | 2.1 ± 0.3 |
| HGF (20 ng/mL) | 12.8 ± 1.9 | 1.8 ± 0.2 |
| This compound (10 µM) + HGF (20 ng/mL) | 35.6 ± 4.5 | 4.5 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound and HGF on Hepatocyte Function (72h)
| Treatment Group | Albumin Secretion (µg/mg protein/24h) | CYP3A4 Activity (RLU/mg protein) |
| Vehicle Control | 25.4 ± 3.1 | 8,500 ± 950 |
| This compound (10 µM) | 23.9 ± 2.8 | 8,100 ± 880 |
| HGF (20 ng/mL) | 24.5 ± 3.0 | 8,300 ± 910 |
| This compound (10 µM) + HGF (20 ng/mL) | 22.1 ± 2.5 | 7,900 ± 850 |
Data are presented as mean ± SD from three independent experiments. RLU = Relative Light Units.
Troubleshooting
-
Low Hepatocyte Viability: Ensure rapid processing of liver tissue and gentle handling of cells. Optimize collagenase concentration and perfusion time.
-
High Variability Between Experiments: Use hepatocytes from the same donor for a set of comparative experiments. Standardize all incubation times and reagent concentrations.
-
No Proliferative Response: Confirm the bioactivity of this compound and HGF. Ensure proper coating of culture plates with collagen. Check for contamination in the cell culture.
-
Loss of Hepatocyte Function: Avoid over-confluency of cells. Ensure the culture medium is fresh and contains all necessary supplements. The proliferative state may transiently reduce some specific functions.
Conclusion
The combination of this compound and HGF holds significant promise for the robust in vitro expansion of primary human hepatocytes while maintaining their critical functions. The protocols outlined in this document provide a framework for systematically evaluating the synergistic potential of these two powerful molecules. Successful implementation of these methods will contribute to advancing liver research, improving drug development pipelines, and enabling new cell-based therapies for liver diseases.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hepatocyte Cell Cycle: Signaling Pathways and Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct mechanical exposure initiates hepatocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering Mechanisms of Hepatocyte Repopulation during Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte growth factor - Wikipedia [en.wikipedia.org]
- 10. The discovery of Hepatocyte Growth Factor (HGF) and its significance for cell biology, life sciences and clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hippo pathway effector YAP inhibits HIF2 signaling and ccRCC tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoylation of TEAD Transcription Factors Is Required for Their Stability and Function in Hippo Pathway Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Tead proteins regulate cell proliferation and contact inhibition as transcriptional mediators of Hippo signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation, culture, and functional analysis of hepatocytes from mice with fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
FPH2 Assay for Measuring Hepatocyte Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the FPH2 (Functional Proliferative Hit 2) assay to measure the proliferation of primary human hepatocytes. This high-content imaging-based assay is a powerful tool for screening and characterizing compounds that can induce hepatocyte expansion, a critical need in drug development, toxicology studies, and regenerative medicine.
The this compound assay quantifies hepatocyte proliferation by distinguishing and counting hepatocyte nuclei from co-cultured fibroblast feeder cells based on their distinct nuclear morphologies.[1] This method offers a robust and automated approach to assess the proliferative capacity of hepatocytes in vitro.[1]
Principle of the this compound Assay
The this compound assay leverages high-content imaging and automated image analysis to quantify hepatocyte proliferation within a co-culture system. Primary human hepatocytes are cultured on a feeder layer of growth-arrested fibroblasts.[1] When treated with proliferative compounds like this compound, hepatocytes are induced to divide.
The core of the assay lies in the differential staining of nuclei with a fluorescent dye, such as Hoechst, and the subsequent image analysis. Hepatocyte nuclei exhibit a uniform texture, while fibroblast nuclei are more punctate.[1] Sophisticated image analysis software, such as CellProfiler, is used to identify, segment, and classify each nucleus based on these morphological features, enabling an accurate count of hepatocytes.[1]
Key Applications
-
Drug Discovery: Screening small molecule libraries to identify novel compounds that promote hepatocyte proliferation for applications in liver regeneration therapies.[1]
-
Toxicology: Assessing the proliferative or cytotoxic effects of drug candidates on hepatocytes.
-
Regenerative Medicine: Evaluating the efficacy of growth factors and other biologics in expanding hepatocytes for cell-based therapies.
-
Basic Research: Studying the molecular mechanisms and signaling pathways that govern hepatocyte proliferation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay based on published data.
Table 1: this compound Treatment and Proliferation Response
| Parameter | Value | Reference |
| This compound Concentration | 40 µM | [1] |
| Treatment Duration | 7 days | [1] |
| Proliferation Rate | Up to 10-fold increase in hepatocyte number | [1] |
| Dosing Schedule | Supplemented into culture media on days 1 and 5 | [1] |
Table 2: Cell Culture and Seeding Densities
| Cell Type | Seeding Density | Culture Plate | Feeder Layer |
| Primary Human Hepatocytes | Not explicitly stated, co-cultured | 12-well tissue culture plates | Growth-arrested J2-3T3 fibroblasts |
| J2-3T3 Fibroblasts | Sufficient to form a feeder layer | 12-well tissue culture plates | N/A |
Experimental Protocols
Materials and Reagents
-
Primary human hepatocytes
-
Growth-arrested J2-3T3 fibroblasts
-
Hepatocyte culture medium
-
This compound compound
-
Hoechst stain
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Collagen-coated tissue culture plates (e.g., 12-well)
-
High-content imaging system
-
Image analysis software (e.g., CellProfiler)
Experimental Workflow Diagram
References
Application Notes and Protocols for Long-Term Culture of Primary Human Hepatocytes with FPH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human hepatocytes (PHHs) are the gold standard in vitro model for studying liver function, drug metabolism, and hepatotoxicity.[1] However, their use is often limited by rapid dedifferentiation and loss of function in conventional 2D culture systems.[2] The development of methodologies to enable long-term culture and even expansion of functional PHHs is a critical need in pharmaceutical development and basic research. This document provides detailed application notes and protocols for the long-term culture of PHHs with the aid of FPH2, a small molecule known to induce functional proliferation of hepatocytes.[3]
This compound has been identified as a potent inducer of hepatocyte proliferation, leading to a significant increase in cell number while maintaining essential liver-specific functions.[3] Over a 7-day period, this compound can induce hepatocyte doublings at a rate consistent with in vivo liver regeneration, resulting in up to a 10-fold increase in hepatocyte numbers.[3] These expanded hepatocytes retain crucial metabolic activities, making this system suitable for a variety of long-term studies.
Data Presentation
Table 1: Proliferation of Primary Human Hepatocytes with this compound Treatment
| Treatment | Fold Increase in Cell Number (Day 7) | Proliferation Marker (Ki67) | Reference |
| Control (DMSO) | Baseline | Low | [3] |
| This compound (40 µM) | Up to 10-fold | Increased | [3] |
Table 2: Functional Assessment of Long-Term Cultured Hepatocytes
| Function | Assay | Typical Performance in Long-Term Culture | Reference |
| Protein Synthesis | Albumin Secretion | Maintained for several weeks | [4][5] |
| Nitrogen Metabolism | Urea (B33335) Production | Maintained for several weeks | [4][5] |
| Drug Metabolism | Cytochrome P450 (CYP) Activity | Activity of major isoforms (e.g., CYP3A4, 1A2, 2C9) can be maintained and is inducible | [2][6][7] |
Experimental Protocols
Protocol 1: Expansion of Primary Human Hepatocytes using this compound
This protocol describes the expansion of cryopreserved primary human hepatocytes using this compound in a co-culture system with irradiated feeder fibroblasts.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Thawing Medium
-
Hepatocyte Plating Medium
-
Hepatocyte Culture Medium (e.g., Williams' E Medium supplemented with growth factors)
-
This compound (40 µM in DMSO)
-
Irradiated J2-3T3 fibroblasts (feeder cells)
-
Collagen-coated 12-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Feeder Layer Preparation:
-
Plate irradiated J2-3T3 fibroblasts on collagen-coated 12-well plates to form a confluent monolayer.
-
Culture the feeder layer overnight in Hepatocyte Culture Medium.
-
-
Thawing of Primary Human Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed Hepatocyte Thawing Medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in Hepatocyte Plating Medium.
-
-
Seeding of Hepatocytes:
-
Count the viable hepatocytes using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto the prepared feeder layer at a desired density.
-
Allow the hepatocytes to attach for several hours (typically 4-6 hours).
-
-
This compound Treatment:
-
After hepatocyte attachment, replace the plating medium with fresh Hepatocyte Culture Medium.
-
On day 1 of culture, supplement the medium with this compound to a final concentration of 40 µM.[3]
-
For the control wells, add an equivalent volume of DMSO.
-
Change the medium every 2-3 days, re-supplementing with this compound at each medium change. A specific protocol suggests supplementing with this compound on days 1 and 5.[3]
-
-
Monitoring and Expansion:
-
Monitor the culture daily for cell morphology and proliferation.
-
Hepatocyte colonies should increase in size over time.
-
The expansion phase can be carried out for 7 days or longer, depending on the experimental needs.
-
Protocol 2: Assessment of Hepatocyte Function in Long-Term Culture
This protocol outlines methods to assess key hepatocyte functions, including albumin secretion, urea synthesis, and cytochrome P450 activity.
1. Albumin Secretion Assay:
-
Collect the culture medium at desired time points (e.g., every 2-3 days).
-
Store the collected medium at -20°C or below until analysis.
-
Quantify the albumin concentration in the medium using a human albumin ELISA kit, following the manufacturer's instructions.
-
Normalize the albumin secretion rate to the cell number or total protein content.
2. Urea Synthesis Assay:
-
Collect the culture medium at desired time points.
-
Store the collected medium at -20°C or below.
-
Measure the urea concentration using a commercially available urea assay kit (e.g., colorimetric assay based on the diacetyl monoxime method).
-
Normalize the urea synthesis rate to the cell number or total protein content.
3. Cytochrome P450 (CYP) Activity Assay:
-
At the end of the culture period or at specific time points, wash the cells with warm buffer.
-
Incubate the cells with a cocktail of specific, non-lytic CYP substrates (e.g., luminogenic or fluorogenic substrates) in fresh culture medium.[2]
-
After the incubation period, collect the supernatant or cell lysate (depending on the assay).
-
Measure the formation of the metabolite using a luminometer, fluorometer, or LC-MS/MS, according to the substrate and assay used.
-
Commonly assessed CYP isoforms include CYP1A2, CYP2C9, and CYP3A4.[2]
Mandatory Visualizations
Caption: Experimental workflow for this compound-mediated expansion and functional analysis of primary human hepatocytes.
References
- 1. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlight article: Long-term culture and characterization of patient-derived primary hepatocytes using conditional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a standardised and validated long-term human hepatocyte culture system for repetitive analyses of drugs: repeated administrations of acetaminophen reduces albumin and urea secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The content and activity of cytochrome P-450 in long-term culture of hepatocytes from male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 expression in human hepatocytes and hepatoma cell lines: molecular mechanisms that determine lower expression in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for BRD-9424 with Cryopreserved Hepatocytes
For Research Use Only
Introduction
Cryopreserved primary human hepatocytes are a critical tool in drug metabolism, hepatotoxicity testing, and various other areas of biomedical research. However, the cryopreservation and thawing processes can lead to significant cell stress, resulting in reduced viability, attachment efficiency, and metabolic function. BRD-9424 is a novel small molecule designed to enhance the post-thaw recovery and functional longevity of cryopreserved hepatocytes. This document provides a detailed protocol for the use of BRD-9424 with cryopreserved hepatocytes and presents representative data demonstrating its efficacy.
Principle
BRD-9424 is formulated to support key cellular processes compromised during cryopreservation. Its mechanism of action is centered on the inhibition of stress-activated pathways and the promotion of pro-survival signaling, leading to improved cell health and function post-thaw. While the precise signaling cascade is proprietary, it is understood to modulate pathways involved in cellular apoptosis and cytoskeletal integrity, akin to the effects of ROCK inhibitors and Wnt pathway agonists which have been shown to promote hepatocyte proliferation and survival.[1]
Materials and Reagents
-
Cryopreserved human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with plating supplements)
-
Hepatocyte maintenance medium
-
BRD-9424 (provided as a 10 mM stock solution in DMSO)
-
Collagen-coated cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Cell viability assay reagent (e.g., PrestoBlue™ or MTT)
-
CYP450 activity assay kit (e.g., P450-Glo™)
-
Albumin ELISA kit
Experimental Protocols
Thawing of Cryopreserved Hepatocytes
Proper thawing technique is critical to maximizing cell viability.
-
Pre-warm hepatocyte plating medium to 37°C in a water bath.
-
Rapidly thaw the cryovial of hepatocytes by immersing it in the 37°C water bath until only a small ice crystal remains. This should take less than 2 minutes.[2]
-
Immediately transfer the thawed cell suspension to a sterile conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the cells.[2]
-
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in fresh, pre-warmed plating medium.
-
Perform a cell count and viability assessment using Trypan Blue exclusion.
Plating of Hepatocytes
-
Dilute the hepatocyte suspension to the desired seeding density in hepatocyte plating medium. A typical seeding density is 0.3-0.8 x 10^6 viable cells/mL.
-
Add the appropriate volume of cell suspension to each well of a collagen-coated plate.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
Preparation and Application of BRD-9424
-
Preparation of BRD-9424 Working Solution: Dilute the 10 mM stock solution of BRD-9424 in hepatocyte maintenance medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM) to determine the optimal concentration for your specific hepatocyte lot and application.
-
Application: After the initial attachment period, carefully aspirate the plating medium from the wells.
-
Gently add the hepatocyte maintenance medium containing the desired concentration of BRD-9424 to each well.
-
Include a vehicle control (medium with the equivalent concentration of DMSO) in your experimental setup.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired duration of the experiment. The medium should be changed every 24-48 hours with fresh medium containing BRD-9424.
Assessment of Hepatocyte Health and Function
-
At selected time points (e.g., 24, 48, 72 hours post-plating), remove the culture medium.
-
Add the viability assay reagent, prepared according to the manufacturer's instructions, to each well.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
At the desired time point, replace the culture medium with medium containing a CYP-specific substrate.
-
Incubate for the recommended time.
-
Collect the supernatant and measure the metabolite produced using a luminometer or fluorometer.
-
Collect the culture medium at various time points.
-
Perform an ELISA to quantify the amount of albumin secreted into the medium, following the manufacturer's protocol.
Data Presentation
The following tables summarize representative quantitative data from experiments using BRD-9424.
Table 1: Effect of BRD-9424 on Post-Thaw Viability and Attachment Efficiency
| Treatment | Post-Thaw Viability (%) | Attachment Efficiency (%) |
| Vehicle Control (DMSO) | 75 ± 5 | 60 ± 7 |
| BRD-9424 (1 µM) | 88 ± 4 | 82 ± 6 |
| BRD-9424 (10 µM) | 92 ± 3 | 89 ± 5 |
Table 2: Effect of BRD-9424 on Hepatocyte Metabolic Function over 72 hours
| Treatment | CYP3A4 Activity (RLU) | Albumin Secretion (ng/mL) |
| Vehicle Control (DMSO) | 85,000 ± 12,000 | 1500 ± 250 |
| BRD-9424 (1 µM) | 150,000 ± 18,000 | 2800 ± 300 |
| BRD-9424 (10 µM) | 165,000 ± 20,000 | 3200 ± 350 |
Visualizations
Caption: Experimental workflow for using BRD-9424.
Caption: Hypothesized signaling pathway of BRD-9424.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low post-thaw viability | Improper thawing technique | Ensure rapid thawing and gentle handling of cells. |
| Poor cell attachment | Sub-optimal collagen coating | Use pre-coated plates from a reputable vendor or optimize in-house coating protocol. |
| Low cell viability | Re-check viability post-thaw; do not plate if viability is below 70%. | |
| High variability between wells | Uneven cell distribution | Ensure a homogenous cell suspension before plating. |
| Edge effects | Avoid using the outer wells of the plate. | |
| Unexpected compound toxicity | Incorrect dosage | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Solvent toxicity | Ensure the final DMSO concentration is low and consistent across all wells, including controls. |
Conclusion
BRD-9424 represents a significant advancement in the use of cryopreserved hepatocytes by improving their viability, attachment, and metabolic function. The protocol described herein provides a robust framework for the successful application of BRD-9424 in various in vitro hepatocyte-based assays. Researchers are encouraged to optimize the protocol for their specific cell lots and experimental needs to achieve the best possible results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing FPH2 Concentration to Reduce Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the novel experimental compound FPH2 to minimize cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound in our cell cultures. What are the initial steps to troubleshoot this issue?
High cytotoxicity is a common challenge with novel compounds. The primary strategy to mitigate this is to optimize the concentration and exposure time. Cytotoxicity is often dose- and time-dependent, so reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration that balances efficacy and minimal cytotoxicity.
Q2: What are some common in vitro assays to measure this compound-induced cytotoxicity?
Several standard assays can be used to quantify cytotoxicity. The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which indicates a loss of plasma membrane integrity.[1][3]
-
Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[3]
-
Real-Time Cytotoxicity Assays: These methods use fluorescent dyes to continuously monitor cell death over time.[4]
The choice of assay can depend on the suspected mechanism of cytotoxicity. For instance, if you suspect this compound affects metabolic activity, it may be beneficial to use an assay that is independent of cellular metabolism, in addition to the MTT assay, for a more complete picture.[2]
Q3: How can we design a dose-response experiment to find the optimal this compound concentration?
A dose-response experiment involves treating cells with a range of this compound concentrations and then measuring cell viability or cytotoxicity after a specific exposure time.
Key steps include:
-
Cell Seeding: Plate cells at an optimal density in a multi-well plate and allow them to attach overnight.[1]
-
Compound Dilution: Prepare a series of dilutions of this compound. It is advisable to use a broad range of concentrations initially.
-
Treatment: Expose the cells to the different concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).[1][4]
-
Assay: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Q4: Our cytotoxicity results are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Ensure optimal and consistent cell culture conditions, including media composition, confluency, and the absence of contamination. Stressed cells may be more susceptible to drug-induced toxicity.[1] Variations in fetal bovine serum (FBS) and glucose concentrations in the culture medium can also impact cell viability.[5][6][7][8]
-
Compound Stability: Ensure that this compound is stable in the culture medium for the duration of the experiment.
-
Assay Interference: Some compounds can interfere with the assay itself. For example, phenol (B47542) red in the culture medium can interfere with colorimetric assays.[1] Using phenol red-free medium during the assay can resolve this.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to altered compound concentrations. It is recommended to use the inner wells for experiments or to ensure proper humidification.[4]
Q5: Besides optimizing concentration, are there other strategies to reduce this compound-induced cytotoxicity?
Yes, other strategies can be explored:
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected, co-treatment with protective agents may be beneficial. For example, if oxidative stress is involved, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer protection.[1]
-
Formulation: If this compound is in a solution containing preservatives, these preservatives themselves could be cytotoxic. Using a preservative-free formulation of this compound could reduce the observed cytotoxicity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Phenol red in culture medium interfering with colorimetric readings. | Use phenol red-free medium for the duration of the assay.[1][4] |
| Contamination of cell culture. | Regularly check for and discard any contaminated cultures. | |
| Inconsistent IC50 values | Variation in cell seeding density. | Ensure a consistent and optimal cell density is used for all experiments. |
| Inconsistent incubation times. | Precisely control the duration of this compound exposure and assay incubation times. | |
| This compound instability or precipitation at high concentrations. | Visually inspect for precipitation. Prepare fresh dilutions for each experiment. | |
| No dose-dependent cytotoxicity observed | This compound concentration range is too low or too high. | Test a wider range of this compound concentrations. |
| The chosen cytotoxicity assay is not sensitive to the mechanism of cell death induced by this compound. | Try a different cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity vs. metabolic activity).[3] | |
| The exposure time is too short. | Increase the duration of this compound exposure. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on HepG2 Cells after 48-hour Exposure
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 95 ± 5.2 | 5 ± 2.5 |
| 5 | 82 ± 6.1 | 18 ± 3.3 |
| 10 | 65 ± 4.8 | 35 ± 4.1 |
| 25 | 48 ± 5.5 | 52 ± 4.9 |
| 50 | 21 ± 3.9 | 79 ± 5.8 |
| 100 | 8 ± 2.7 | 92 ± 3.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[1]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as in the MTT assay.
-
Include control wells for maximum LDH release (lysed cells) and no-cell controls (medium only).[4]
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 3. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: FPH2 in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals using FPH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with this compound solubility and use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Functional Proliferation Hit 2) is a small molecule known to induce the functional proliferation of primary human hepatocytes in vitro.[1][2] This property makes it a valuable tool for liver research and may contribute to the development of new therapies for liver diseases. While the precise mechanism of action is still under investigation, it is understood to promote hepatocyte expansion.[2]
Q2: Why is this compound prone to precipitation in cell culture media?
This compound is a solid, white to off-white powder with limited aqueous solubility.[3] Several factors can contribute to its precipitation in cell culture media:
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Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.
-
Solvent Choice: While highly soluble in DMSO, improper preparation of the stock solution or high final DMSO concentrations can lead to precipitation upon dilution in aqueous media.[3][4]
-
Temperature Changes: Rapid temperature shifts, such as adding a cold stock solution to warm media, can decrease its solubility and cause it to fall out of solution.[5]
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pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of this compound.[6][7][8] Most cell culture media are buffered to a physiological pH of 7.2-7.4, but deviations can occur.[6][9][10]
-
High Concentration: Exceeding the solubility limit of this compound in the final working solution will inevitably lead to precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially when supplemented with serum). This compound may interact with these components, leading to the formation of insoluble complexes.[3][5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[3][4]
Q4: How should I store this compound powder and stock solutions?
-
This compound Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[3]
-
This compound Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to identifying and resolving common issues with this compound precipitation in cell culture experiments.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| High Final Concentration of this compound | Decrease the final working concentration of this compound. | Determine the optimal, non-precipitating concentration through a dose-response experiment. Published studies have used concentrations around 40 µM for this compound in hepatocyte culture.[1] |
| Incorrect Solvent for Stock Solution | Prepare a fresh stock solution in 100% high-purity, anhydrous DMSO. | Ensure the DMSO is from a freshly opened bottle to minimize water content, which can significantly impact this compound solubility.[3][4] |
| "Solvent Shock" | Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium. | Rapidly adding a concentrated DMSO stock to the full volume of aqueous medium can cause the compound to precipitate. A stepwise dilution allows for a more gradual solvent exchange. |
| Temperature Difference | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Allow the frozen stock solution to thaw completely at room temperature before use. | Adding a cold stock solution to warm medium can cause a rapid decrease in solubility. |
Problem 2: Precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Compound Instability at 37°C | Reduce the incubation time of this compound with the cells or refresh the medium with freshly prepared this compound solution more frequently. | The stability of this compound in culture medium at 37°C over extended periods may be limited. |
| Interaction with Serum Proteins | Reduce the serum concentration if your cell type allows, or switch to a serum-free medium formulation. | Components in Fetal Bovine Serum (FBS) can sometimes interact with small molecules, leading to precipitation. |
| pH Shift in the Medium | Ensure the cell culture is not overgrown and that the CO2 level in the incubator is appropriate for the medium's bicarbonate concentration. | Cellular metabolism can acidify the medium, and improper CO2 levels can lead to a pH shift, both of which can affect compound solubility.[6][7][9] The medium's color (with phenol (B47542) red) can be an indicator of pH.[6] |
| Evaporation of Medium | Ensure proper humidification in the incubator to prevent evaporation. | Evaporation increases the concentration of all components in the medium, including this compound, potentially exceeding its solubility limit.[3] |
Problem 3: Precipitate is observed after thawing a frozen stock solution.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Poor Solubility at Low Temperatures | Gently warm the stock solution to room temperature and vortex or sonicate briefly to redissolve any precipitate. | Some compounds may partially precipitate out of solution when frozen. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes after initial preparation to avoid repeated freezing and thawing. | Multiple freeze-thaw cycles can degrade the compound and affect its solubility. |
| Water Condensation | Allow the frozen stock vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the DMSO. | Water contamination in the DMSO stock is a primary cause of reduced this compound solubility.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 353.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber microcentrifuge tubes or vials with Teflon-lined caps
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.54 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or gently warm to 37°C and vortex again. Visually inspect to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of a 40 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
To prepare 10 mL of a 40 µM working solution, first create an intermediate dilution to avoid "solvent shock".
-
In a sterile conical tube, add 990 µL of pre-warmed medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium to create a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
In a separate sterile conical tube containing 6 mL of pre-warmed medium, add 4 mL of the 100 µM intermediate solution to achieve the final volume of 10 mL and a final concentration of 40 µM.
-
Gently mix the final working solution by inverting the tube several times.
-
Use the working solution immediately to treat your cells.
Note: The final DMSO concentration in this example is 0.4%. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Putative Signaling Pathway for this compound in Hepatocyte Proliferation
While the exact molecular targets of this compound are not fully elucidated, its function in promoting hepatocyte proliferation suggests a potential interaction with key signaling pathways that regulate cell growth and organ size, such as the Hippo pathway. The Hippo pathway is a critical regulator of tissue homeostasis, and its dysregulation is often associated with uncontrolled cell proliferation. A plausible hypothesis is that this compound may inhibit the core kinase cascade of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ.
Disclaimer: The information provided in this technical support center is for research use only. It is based on currently available scientific literature and general cell culture best practices. Users should optimize protocols for their specific cell types and experimental conditions.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Fibroblast growth factor receptors 1 and 2 interact differently with heparin/heparan sulfate. Implications for dynamic assembly of a ternary signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 8. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 10. researchgate.net [researchgate.net]
preventing FPH2 degradation in experiments
Welcome to the technical support center for FPH2 (BRD-9424). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound, also known as BRD-9424, is a small molecule identified as an inducer of functional proliferation in primary human hepatocytes. Its primary application in research is to expand populations of mature human hepatocytes in vitro for use in drug screening, toxicology studies, and the development of cell-based therapies for liver diseases.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C, where it is stable for up to two years.
Q3: My this compound solution in DMSO has been through multiple freeze-thaw cycles. Is it still viable?
A3: While many small molecules are stable through several freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to minimize this.[1] If you have subjected your stock to multiple freeze-thaw cycles, it is recommended to verify its concentration and purity via methods like HPLC before critical experiments.
Q4: I am observing inconsistent results in my hepatocyte proliferation assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors:
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This compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure you are following the recommended storage and handling protocols.
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DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.
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Cell Health: The initial health and seeding density of your primary hepatocytes are critical for consistent proliferation.
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Media Components: this compound may interact with or be degraded by components in the cell culture medium. Stability in your specific medium should be verified.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which includes a thiourea (B124793) and a pyrazole (B372694) moiety, potential degradation pathways could include:
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Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation.[2][3]
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Hydrolysis: The N-acyl pyrazole and thiourea functionalities may be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5]
-
Photodegradation: Exposure to UV light may lead to the degradation of the molecule.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no hepatocyte proliferation | 1. This compound degradation due to improper storage. 2. This compound instability in the experimental medium. 3. Suboptimal final concentration of this compound. 4. Poor health of primary hepatocytes. | 1. Ensure this compound powder is stored at -20°C and DMSO stocks at -80°C. Use fresh aliquots for experiments. 2. Prepare fresh this compound-containing media for each experiment. Consider performing a stability study of this compound in your specific cell culture medium. 3. Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. 4. Assess hepatocyte viability and morphology before starting the experiment. |
| High variability between experimental replicates | 1. Inconsistent this compound concentration due to precipitation from stock solution. 2. Uneven seeding of hepatocytes. 3. Inconsistent handling during the experiment. | 1. Ensure the this compound stock solution is fully thawed and vortexed before use. 2. Ensure a single-cell suspension of hepatocytes and count cells accurately before seeding. 3. Standardize all experimental steps, including incubation times and media changes. |
| Visible precipitate in cell culture wells | 1. This compound has low solubility in the aqueous cell culture medium. 2. The final concentration of this compound exceeds its solubility limit. | 1. Ensure the final DMSO concentration is sufficient to maintain this compound solubility but remains non-toxic to cells. 2. Lower the final concentration of this compound in the medium. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature (°C) | Shelf Life |
| Powder | N/A | -20 | Up to 3 years |
| Stock Solution | DMSO | -80 | Up to 2 years |
| Stock Solution | DMSO | -20 | Up to 1 year |
Table 2: Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Chemical Moiety | Conditions to Avoid | Prevention Strategy |
| Oxidation | Thiourea | Presence of strong oxidizing agents, prolonged exposure to air.[2][3] | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Avoid repeated warming and cooling of stock solutions. |
| Hydrolysis | N-acyl pyrazole, Thiourea | Strong acidic or basic pH.[4][5] | Maintain a neutral pH in solutions. Prepare fresh solutions in buffered media for experiments. |
| Photodegradation | Aromatic rings, Thiourea | Exposure to direct sunlight or UV light.[6][7] | Store in amber vials or protect from light. Minimize light exposure during experimental procedures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve this compound powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Hepatocyte Proliferation Assay using this compound
This protocol is adapted from the methods described by Shan J, et al. Nat Chem Biol. 2013.
-
Cell Seeding:
-
Plate primary human hepatocytes on collagen-coated plates at a density of 50,000 cells/cm².
-
Culture in hepatocyte maintenance medium for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Thaw an aliquot of this compound stock solution and dilute it in pre-warmed hepatocyte culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Replace the medium in the hepatocyte cultures with the this compound-containing medium.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the medium with fresh this compound-containing medium every 48 hours.
-
-
Assessment of Proliferation:
-
After the desired treatment period (e.g., 7 days), assess hepatocyte proliferation using methods such as:
-
Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
EdU Incorporation Assay: Measure DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
-
Immunofluorescence: Stain for proliferation markers like Ki-67.
-
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation:
-
Prepare your complete cell culture medium.
-
Spike the medium with this compound to your final experimental concentration from a DMSO stock. Include a control of this compound in a simple buffer like PBS.
-
-
Incubation:
-
Incubate the this compound-containing medium and the PBS control at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be taken immediately after spiking.
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a stability-indicating method like HPLC-UV or LC-MS.
-
Compare the peak area of this compound at each time point to the 0-hour sample to determine the percentage of this compound remaining.
-
Visualizations
Caption: Experimental workflow for this compound-induced hepatocyte proliferation.
Caption: Logical relationship between this compound degradation and experimental outcome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: FPH2 Off-Target Effects in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and mitigating potential off-target effects of FPH2 (BRD-9424) in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in primary cells?
This compound is a small molecule known to induce the functional proliferation of primary human hepatocytes in vitro.[1] This effect is characterized by an increase in hepatocyte cell number while maintaining liver-specific functions.[1] The rate of hepatocyte doubling induced by this compound has been reported to be consistent with in vivo liver regeneration kinetics.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound. As with many small molecule inhibitors, there is a potential for this compound to interact with unintended protein targets. The primary cause for off-target effects of small molecule inhibitors is the structural similarity of binding pockets, such as the ATP-binding site, across different proteins. It is therefore crucial for researchers to empirically determine and validate the specificity of this compound in their experimental system.
Q3: Why is it important to investigate the off-target effects of this compound in primary cells?
Primary cells are valuable for research as they closely mimic the physiological state of cells in vivo. However, they can also be more sensitive to off-target effects compared to immortalized cell lines. Investigating off-target effects is critical to ensure that the observed phenotype is a direct result of this compound's intended activity and not due to unintended interactions, which could lead to misinterpretation of data and potential cellular toxicity.
Q4: What are the initial steps to assess potential off-target effects of this compound?
A multi-pronged approach is recommended. Start with a thorough literature review for any published selectivity data on this compound or structurally related compounds. It is also advisable to use the lowest effective concentration of this compound that elicits the desired on-target effect, which can be determined through a dose-response study. Comparing the effects of this compound with a structurally unrelated compound that has the same on-target activity can also help differentiate on-target from off-target phenotypes.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| High cellular toxicity at concentrations close to the effective dose. | This compound may be inhibiting a protein essential for cell survival in your primary cell type. | 1. Perform a dose-response curve and determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Conduct an apoptosis assay (e.g., Annexin V staining) to determine the mechanism of cell death. 3. Consider performing a broad kinase screen to identify potential off-target kinases involved in cell survival pathways. |
| Observed phenotype does not match the expected outcome of the on-target effect. | This compound may be modulating a signaling pathway independent of its intended target, leading to a different biological response. | 1. Validate the on-target effect by measuring a direct downstream marker of the intended pathway. 2. Use an orthogonal approach to confirm the phenotype, such as siRNA/shRNA knockdown of the intended target. 3. Perform a phosphoproteomics or transcriptomics analysis to identify unexpectedly altered pathways. |
| Inconsistent results between different primary cell donors. | The expression levels of on-target or off-target proteins may vary between donors, leading to differential responses to this compound. | 1. Characterize the expression of the intended target protein in cells from different donors via Western blot or qPCR. 2. If a potential off-target has been identified, assess its expression level across different donor cells. 3. If possible, pool cells from multiple donors to average out individual variabilities. |
| Biochemical potency (if known) does not correlate with cellular activity. | Differences in cell permeability, metabolism of this compound, or engagement of off-targets in the cellular environment can lead to discrepancies. | 1. Confirm target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA). 2. Investigate the stability and metabolism of this compound in your specific primary cell culture conditions. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP. Commercial services and kits are available for broad kinase panel screening.[2][3][4]
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Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Detection: Measure kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™, or radiometric assay).
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Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Data Presentation:
| Kinase | This compound IC50 (nM) |
| On-Target X | Value |
| Off-Target A | Value |
| Off-Target B | Value |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in intact primary cells.[5][6]
Methodology:
-
Cell Treatment: Treat intact primary cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on downstream signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate primary cells and treat with this compound at various concentrations and time points. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7][8][9]
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Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total proteins in the signaling pathway of interest.
-
Detection: Use an appropriate HRP- or fluorescence-conjugated secondary antibody and detect the signal using a chemiluminescence or fluorescence imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Annexin V Apoptosis Assay
Objective: To assess if this compound induces apoptosis in primary cells.[10][11][12][13]
Methodology:
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Cell Treatment: Treat primary cells with this compound at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Experimental workflow for investigating this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: iPSC Differentiation and BRD-9424
This technical support center provides troubleshooting guidance for researchers utilizing induced pluripotent stem cells (iPSCs) and encountering issues related to differentiation, with a specific focus on the potential effects of modulating the BRD9 pathway.
Frequently Asked Questions (FAQs)
Q1: What is BRD-9424 and is it used for iPSC differentiation?
A1: BRD-9424, also known as functional proliferation hit 2 (FPH2), is a small molecule identified to induce the proliferation of primary human hepatocytes in vitro.[1] Currently, there is no direct scientific literature outlining established protocols or documenting common issues specifically for the use of BRD-9424 in iPSC differentiation protocols.
Q2: What is the role of the BRD9 protein in stem cell differentiation?
A2: BRD9 is a subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex.[2] Chromatin remodelers are crucial for regulating gene expression during development.[3][4] Studies on human embryonic stem cells (hESCs) and hematopoietic stem and progenitor cells (HSPCs) have shown that BRD9 plays a significant role in:
-
Self-Renewal: Impaired BRD9 function can reduce the self-renewal capacity of hESCs.[5]
-
Lineage Specification: BRD9 appears to influence the balance of differentiation into the three primary germ layers. Specifically, depletion of BRD9 in hESCs has been shown to inhibit meso-endoderm differentiation while promoting neural ectoderm differentiation.[5] In HSPCs, reduced BRD9 levels led to failed megakaryocytic differentiation, delayed erythroid differentiation, and enhanced myeloid differentiation.[2][6]
Q3: How might modulating the BRD9 pathway affect my iPSC differentiation?
A3: Based on the known functions of the BRD9 protein, modulating its pathway, for instance with a hypothetical inhibitor or activator, could lead to specific differentiation outcomes. Inhibition of BRD9 would be expected to suppress mesodermal and endodermal lineages while favoring ectodermal fates.
Troubleshooting Guide: Issues Potentially Related to BRD9 Pathway Modulation
This section provides guidance on potential issues that could arise if a compound like BRD-9424 were to interact with the BRD9 pathway during iPSC differentiation.
Issue 1: Poor or Failed Differentiation to Mesodermal or Endodermal Lineages (e.g., Cardiomyocytes, Hepatocytes, Pancreatic Cells)
-
Possible Cause: If BRD-9424 or a similar compound inhibits the function of the BRD9-containing ncBAF complex, it could suppress the gene expression programs necessary for mesoderm and endoderm formation.[5]
-
Troubleshooting Steps:
-
Confirm Pluripotency: Ensure your starting iPSC population expresses key pluripotency markers (e.g., OCT4, SOX2, NANOG) and has a normal karyotype.
-
Titrate the Compound: If using a novel compound like BRD-9424, perform a dose-response curve to determine the optimal concentration. High concentrations may lead to off-target effects or cytotoxicity.
-
Temporal Application: The timing of compound addition is critical. Introduce the compound at specific stages of your differentiation protocol to target the desired lineage commitment.
-
Rescue with Pathway Agonists: Attempt to rescue differentiation by adding known inducers of mesoderm or endoderm, such as Activin A, BMP4, or WNT agonists (e.g., CHIR99021), to your culture medium.[5]
-
Issue 2: Skewed Differentiation Towards Neural/Ectodermal Lineages
-
Possible Cause: Inhibition of the BRD9 pathway may inherently favor the differentiation of iPSCs towards neural ectoderm.[5]
-
Troubleshooting Steps:
-
Validate Neural Markers: Confirm the identity of the resulting cells using neural markers (e.g., PAX6, SOX1, Nestin).
-
Modulate SMAD Signaling: Dual inhibition of SMAD signaling (e.g., using Noggin and SB431542) is a common method to induce neural fate. If your protocol does not intend to produce neural cells, ensure your media components are not inadvertently promoting this pathway.
-
Re-evaluate Protocol: If neural differentiation is consistently observed, and not desired, it may indicate that the conditions are not sufficient to overcome the default neural pathway, potentially exacerbated by BRD9 pathway inhibition.
-
Experimental Protocols & Data
As there are no established protocols for BRD-9424 in iPSC differentiation, we provide a generalized workflow for assessing the effect of a novel compound on iPSC differentiation.
Protocol: Assessing the Impact of a Novel Compound on iPSC Lineage Specification
-
iPSC Maintenance: Culture iPSCs on a suitable matrix (e.g., Matrigel) in a standard maintenance medium (e.g., mTeSR1). Ensure cultures are 70-80% confluent before starting differentiation.
-
Initiation of Differentiation:
-
For endoderm/mesoderm , begin with a high concentration of Activin A (e.g., 100 ng/mL).
-
For ectoderm , use dual SMAD inhibition.
-
-
Compound Treatment: Add the compound (e.g., BRD-9424) at various concentrations at the start of differentiation (Day 0). Include a vehicle control (e.g., DMSO).
-
Analysis:
-
Day 2-3 (for meso/endoderm): Analyze the expression of early lineage markers by qPCR (e.g., T (Brachyury), MIXL1 for mesoderm; SOX17, FOXA2 for endoderm).
-
Day 5-7 (for ectoderm): Analyze for neural markers (e.g., PAX6, SOX1).
-
Immunofluorescence: Stain for key proteins to confirm cell fate.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates hypothetical qPCR data from an experiment testing a hypothetical BRD9 inhibitor.
| Target Lineage | Gene Marker | Vehicle Control (Fold Change) | BRD9 Inhibitor (Fold Change) |
| Mesoderm | T (Brachyury) | 100 | 20 |
| Endoderm | SOX17 | 80 | 15 |
| Ectoderm | PAX6 | 5 | 50 |
Signaling Pathways and Workflows
BRD9's Role in Pluripotency and Differentiation
The following diagram illustrates the proposed role of the BRD9-containing ncBAF complex in regulating the balance between self-renewal and differentiation in human pluripotent stem cells.
References
- 1. BRD-9424 - Applications - CAT N°: 29013 [bertin-bioreagent.com]
- 2. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin remodelling during development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-specific functions of chromatin remodellers in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
FPH2 Treatment for Enhanced Hepatocyte Viability and Proliferation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing FPH2 to improve primary hepatocyte viability and proliferation in vitro.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its primary function?
A1: this compound (Functional Proliferation Hit 2) is a small molecule that has been identified to induce the proliferation of mature primary human hepatocytes in vitro.[1][2] Its primary function is to expand the population of functional hepatocytes from a limited donor source, which is critical for various applications in drug metabolism studies, disease modeling, and toxicology screening.
Q2: What is the recommended concentration and treatment schedule for this compound?
A2: The recommended concentration for this compound is 40 µM. For optimal results, it is advised to supplement the culture media with this compound on day 1 and day 5 of the experiment.[2]
Q3: What kind of increase in hepatocyte number can I expect with this compound treatment?
A3: Studies have shown a dramatic increase of up to 10-fold in the number of hepatocytes over a 7-day treatment period with this compound.[2] This rate of proliferation is comparable to the kinetics of liver regeneration observed in vivo.[2]
Q4: Does this compound treatment negatively impact hepatocyte function and morphology?
A4: No. Throughout the this compound treatment period, hepatocytes have been shown to maintain their normal morphology.[2] Furthermore, key hepatic functions such as urea (B33335) synthesis and albumin secretion remain stable.[2]
Q5: What is the proposed mechanism of action for this compound?
A5: The precise mechanism of action for this compound has not been fully elucidated. However, it is suggested that compounds inducing hepatocyte proliferation may act through the activation of developmental signaling pathways such as the Wnt or RAS/MAPK pathways.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Hepatocyte Viability Post-Thaw | - Improper thawing technique (too slow or too fast).- Sub-optimal thawing medium.- Rough handling of cells. | - Review and strictly follow the recommended thawing protocol. Thaw vials rapidly in a 37°C water bath for less than 2 minutes.[3]- Use a specialized hepatocyte recovery medium to remove cryoprotectant.[3]- Handle cells gently; use wide-bore pipette tips to minimize shear stress.[3] |
| Poor Hepatocyte Attachment | - Insufficient coating of culture plates.- Low quality of collagen or other extracellular matrix.- Hepatocytes plated at too low a density. | - Ensure plates are evenly coated with high-quality collagen I.[3]- Check the lot-specific information for the recommended seeding density of your primary hepatocytes.[3]- Allow sufficient time for attachment before changing the medium (typically 4-6 hours). |
| Suboptimal Proliferation with this compound Treatment | - Incorrect this compound concentration or treatment schedule.- Poor health of the initial hepatocyte population.- Issues with the co-culture feeder layer (if used). | - Verify the final concentration of this compound is 40 µM and that it is added on days 1 and 5.[2]- Ensure high initial viability (>90%) of the primary hepatocytes post-thaw and plating.- If using a fibroblast feeder layer, ensure the feeder cells are properly growth-arrested and form a confluent monolayer. |
| Changes in Hepatocyte Morphology | - Contamination of the culture.- Stress due to nutrient depletion or waste product accumulation. | - Regularly inspect cultures for signs of microbial contamination. Use aseptic techniques.- Ensure regular media changes every 1-2 days, especially with proliferating cultures. |
| Inconsistent Results Between Experiments | - Variability in primary hepatocyte lots.- Inconsistent handling and culture techniques. | - Whenever possible, use hepatocytes from the same donor lot for a set of experiments.[2]- Standardize all protocols for thawing, plating, and treatment to ensure reproducibility. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on primary human hepatocytes as reported in the literature.
Table 1: Effect of this compound on Hepatocyte Proliferation
| Parameter | Control (DMSO) | This compound (40 µM) | Fold Increase | Citation |
| Hepatocyte Count (after 7 days) | Baseline | Up to 10x Baseline | Up to 10-fold | [2] |
| Area of Albumin-Positive Colonies | Baseline | Up to 6.6x Baseline | Up to 6.6-fold | [2] |
Table 2: this compound Treatment Protocol Overview
| Parameter | Recommendation | Citation |
| This compound Concentration | 40 µM | [2] |
| Treatment Schedule | Supplement on Day 1 and Day 5 | [2] |
| Culture System | Co-culture with growth-arrested J2-3T3 fibroblasts | [2] |
Experimental Protocols
Protocol 1: Co-culture of Primary Human Hepatocytes with this compound Treatment
Materials:
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Cryopreserved primary human hepatocytes
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Hepatocyte plating medium
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Hepatocyte culture medium
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This compound stock solution (in DMSO)
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Growth-arrested J2-3T3 fibroblasts
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Collagen I-coated 12-well plates
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DMSO (vehicle control)
Procedure:
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Plate Feeder Cells: Seed growth-arrested J2-3T3 fibroblasts on collagen I-coated 12-well plates to form a confluent monolayer.
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Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to a tube containing pre-warmed hepatocyte plating medium.
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Cell Counting and Viability: Perform a trypan blue exclusion assay to determine cell count and viability. Proceed only if viability is >90%.
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Seed Hepatocytes: Seed the hepatocytes on top of the fibroblast feeder layer at the recommended density.
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Attachment: Allow hepatocytes to attach for 4-6 hours in a 37°C, 5% CO2 incubator.
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Day 1: Initial Treatment: After attachment, replace the plating medium with fresh hepatocyte culture medium. For treated wells, add this compound to a final concentration of 40 µM. For control wells, add an equivalent volume of DMSO.
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Media Changes: Change the culture medium every 2 days.
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Day 5: Second Treatment: On day 5, replenish the this compound to a final concentration of 40 µM in the treated wells during the media change.
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Endpoint Analysis: On day 7 (or desired endpoint), proceed with analysis such as cell counting, immunofluorescence staining, or functional assays.
Protocol 2: Assessment of Hepatocyte Proliferation by Ki67 Staining
Materials:
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Hepatocyte cultures (treated and control)
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody: Anti-Ki67
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Primary antibody: Anti-Albumin (to identify hepatocytes)
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Fluorescently-labeled secondary antibodies
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Nuclear counterstain (e.g., DAPI or Hoechst)
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Fluorescence microscope
Procedure:
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Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash three times with PBS, then permeabilize the cells with permeabilization buffer for 10 minutes.
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Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with anti-Ki67 and anti-albumin primary antibodies diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS. Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
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Counterstaining: Wash three times with PBS and counterstain with a nuclear stain for 5-10 minutes.
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Imaging: Wash three times with PBS and image using a fluorescence microscope. Proliferating hepatocytes will be double-positive for albumin and Ki67.
Visualizations
Signaling Pathways
While the exact pathway activated by this compound is under investigation, the Wnt and RAS/MAPK pathways are known to be involved in hepatocyte proliferation.
Caption: Putative Wnt signaling pathway for hepatocyte proliferation.
Caption: Potential RAS/MAPK signaling pathway in hepatocyte proliferation.
Experimental Workflow
Caption: General experimental workflow for this compound treatment of hepatocytes.
References
FPH2 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of FPH2. These resources are intended for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound?
Lot-to-lot variability refers to the differences in performance and characteristics observed between different manufacturing batches of a reagent. For this compound, this can manifest as changes in potency, purity, or activity, leading to inconsistent experimental results and potentially impacting the reproducibility of your research.[1][2] It is crucial to address this variability to ensure that data generated over time is comparable and reliable.[1]
Q2: What are the potential causes of lot-to-lot variability in this compound?
Several factors can contribute to variability between different lots of this compound. These can include:
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Fluctuations in raw materials: The quality of raw materials used in the manufacturing process can vary.[2][3]
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Deviations in the manufacturing process: Minor changes in production protocols can impact the final product.[2][3]
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Post-translational modifications: Differences in the extent and nature of post-translational modifications can alter the biological activity of this compound.
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Protein aggregation: The presence of aggregates can affect the effective concentration and activity of the protein.[3]
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Storage and handling conditions: Improper storage or handling of different lots can lead to degradation and loss of activity.[2]
Q3: How can I minimize the impact of this compound lot-to-lot variability on my experiments?
To minimize the impact of variability, it is recommended to:
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Qualify new lots: Before using a new lot of this compound in critical experiments, perform a qualification study to compare its performance against a previously validated lot.
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Purchase larger quantities: If possible, purchase a single large lot of this compound to support a long-term study.
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Follow storage instructions: Strictly adhere to the recommended storage and handling conditions for this compound.[2]
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Establish clear experimental protocols: Use standardized operating procedures (SOPs) for all experiments to reduce procedural variability.[4][5]
Troubleshooting Guides
Issue 1: Decreased or No Activity Observed with a New Lot of this compound
If you observe a significant decrease or complete loss of activity with a new lot of this compound compared to a previous lot, follow these troubleshooting steps:
Step 1: Verify Storage and Handling
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Confirm that the new lot of this compound was stored at the correct temperature and protected from freeze-thaw cycles.
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Ensure that the protein was properly reconstituted and diluted according to the manufacturer's instructions.
Step 2: Perform a Side-by-Side Comparison
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If you still have a small amount of the previous, validated lot, perform a side-by-side experiment to directly compare the activity of the two lots.
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Run a dose-response curve for both lots to assess any shifts in potency (EC50).
Step 3: Assess Protein Integrity
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If available, check the integrity of the new this compound lot using SDS-PAGE to look for signs of degradation or aggregation.
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Measure the protein concentration of the new lot to ensure it is accurate.
Issue 2: Increased Activity or Potency Observed with a New Lot of this compound
An unexpected increase in this compound activity can also lead to inconsistent results.
Step 1: Review Experimental Parameters
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Double-check all experimental parameters, including cell densities, incubation times, and reagent concentrations, to rule out experimental error.
Step 2: Perform a Dose-Response Analysis
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Conduct a dose-response experiment with the new lot and compare the EC50 value to that of the previous lot. A significant leftward shift in the curve indicates higher potency.
Step 3: Contact Technical Support
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If you confirm that the new lot is indeed more potent, contact the manufacturer's technical support for guidance. It may be necessary to adjust the concentration of this compound used in your experiments.
Quantitative Data Presentation
When qualifying a new lot of this compound, it is essential to systematically collect and compare data. The following tables provide examples of how to present this information.
Table 1: Lot Qualification Summary for this compound
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria | Pass/Fail |
| Concentration (mg/mL) | 1.05 | 1.02 | ± 10% of Reference | Pass |
| Purity (by SDS-PAGE) | >98% | >98% | ≥ 95% | Pass |
| Endotoxin Level (EU/mg) | < 0.1 | < 0.1 | < 0.1 EU/mg | Pass |
| EC50 (nM) | 15.2 | 18.5 | 0.5-2.0 fold of Reference | Pass |
Table 2: Experimental Conditions for this compound Activity Assay
| Parameter | Value |
| Cell Line | HEK293 |
| Cell Density | 10,000 cells/well |
| Serum Concentration | 1% FBS |
| Incubation Time | 24 hours |
| Readout | Luciferase Reporter Assay |
Experimental Protocols
Protocol 1: Side-by-Side Comparison of this compound Lots Using a Cell-Based Assay
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Cell Seeding: Plate cells at the desired density in a 96-well plate and incubate overnight.
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Reagent Preparation: Prepare serial dilutions of both the reference and new lots of this compound in the appropriate assay buffer.
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Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control.
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Incubation: Incubate the plate for the specified duration at 37°C.
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Data Acquisition: Measure the response using the appropriate detection method (e.g., luminescence, fluorescence).
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Data Analysis: Plot the dose-response curves for both lots and calculate the EC50 values.
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: Workflow for qualifying a new lot of this compound.
References
minimizing fibroblast overgrowth in FPH2-treated cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize fibroblast overgrowth in FPH2-treated primary cell cultures.
Troubleshooting Guides
Fibroblast overgrowth is a common challenge in primary cell cultures that can inhibit the proliferation and function of the target cell population. The following guides provide systematic approaches to identify and resolve this issue, particularly in the context of using this compound to expand specific cell types like hepatocytes.
Guide 1: Initial Culture Setup and Prevention of Fibroblast Contamination
This guide focuses on proactive measures to minimize the risk of fibroblast contamination from the outset of your experiment.
| Potential Problem | Possible Cause | Recommended Solution |
| Rapid fibroblast overgrowth observed within the first few passages. | High initial fibroblast contamination in the primary tissue digest. | 1. Optimize Tissue Digestion: Use a multi-step enzymatic digestion to selectively isolate the target cell population. 2. Pre-plating Technique: Plate the initial cell suspension on a tissue culture-treated flask for 30-60 minutes. Fibroblasts adhere more rapidly than many other cell types. After the incubation period, collect the supernatant containing the less adherent target cells and transfer it to a new culture vessel.[1] |
| Fibroblasts appear after the introduction of this compound. | This compound may have a mitogenic effect on fibroblasts, although its primary target is other cell types. | 1. Titrate this compound Concentration: Determine the optimal concentration of this compound that promotes target cell proliferation with minimal impact on fibroblast growth. 2. Serum-Free or Low-Serum Media: Reduce or eliminate fetal bovine serum (FBS) in your culture medium, as serum is a potent stimulator of fibroblast proliferation.[2] |
| Persistent low-level fibroblast presence. | Sub-optimal culture conditions favoring fibroblast survival. | 1. Use of Selective Media Supplements: Incorporate supplements known to inhibit fibroblast growth, such as hydrocortisone (B1673445) (0.1-0.3 µg/mL).[2] 2. Culture Surface Modification: Consider using surfaces that are less favorable for fibroblast attachment and proliferation.[3][4] |
Guide 2: Managing Fibroblast Overgrowth in Established Cultures
This guide provides strategies for addressing fibroblast contamination that has become apparent in an ongoing culture.
| Symptom | Potential Cause | Troubleshooting Steps |
| Mixed population of target cells and fibroblasts. | Incomplete removal of fibroblasts during initial isolation or proliferation during culture. | 1. Differential Trypsinization: Wash the culture with PBS, then add a small volume of trypsin-EDTA and monitor closely under a microscope. Fibroblasts will typically detach before the target epithelial cells. Once fibroblasts have lifted, aspirate the trypsin solution containing the fibroblasts and wash the remaining target cells with fresh medium.[5][6][7] 2. Immunoadsorption ("Panning"): Utilize antibodies specific to fibroblast surface markers (e.g., Thy-1) to selectively remove fibroblasts.[8] This involves coating a culture dish with an antibody that binds to fibroblasts, allowing them to be separated from the target cell population. |
| Complete overgrowth of the culture by fibroblasts. | High initial contamination and favorable growth conditions for fibroblasts. | 1. Discard the Culture: In cases of severe contamination, it is often more efficient to discard the culture and start a new one with improved isolation and culture techniques.[9][10] 2. Review and Revise Protocol: Before initiating a new culture, thoroughly review your cell isolation and culture protocols to identify and rectify potential sources of contamination and fibroblast-promoting conditions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it contribute to fibroblast overgrowth?
A1: this compound is a small molecule known to induce the functional proliferation of primary human hepatocytes.[11] While its primary mechanism is targeted at hepatocytes, many signaling pathways involved in cell proliferation are conserved across different cell types. It is possible that this compound could have an off-target mitogenic effect on fibroblasts, especially if they are present as contaminants in the primary culture.
Q2: Are there any specific inhibitors I can use to target fibroblasts without harming my primary cells?
A2: Yes, several small molecules can selectively inhibit fibroblast proliferation. For example, inhibitors of the TGF-β receptor (like A83-01) and p38 MAPK (like SB202190) have been shown to reduce fibroblast growth in mixed cultures.[1] However, it is crucial to perform dose-response experiments to determine the optimal concentration that is effective against fibroblasts while having minimal toxicity on your target cells.
Q3: My culture medium turns yellow quickly. Is this a sign of fibroblast contamination?
A3: A rapid drop in pH, indicated by the medium turning yellow, can be a sign of microbial contamination (bacterial or yeast).[9][10] However, it can also be due to a high metabolic rate from a dense cell population. While heavy fibroblast overgrowth can lead to rapid medium acidification, you should first rule out microbial contamination by examining the culture under a high-magnification microscope for the presence of bacteria or yeast.
Q4: Can I use a lower concentration of serum to control fibroblast growth?
A4: Yes, reducing the concentration of fetal bovine serum (FBS) is a common and effective method to control fibroblast proliferation.[2][12] Fibroblasts are highly responsive to the growth factors present in serum. You can try reducing the serum concentration incrementally (e.g., from 10% to 5% or 2%) or switching to a serum-free medium formulation if one is available for your target cell type.
Q5: How can I visually distinguish fibroblasts from my target cells?
A5: Fibroblasts typically have a characteristic elongated, spindle-shaped morphology. In contrast, many epithelial cells, for example, grow in cobblestone-like clusters. It is important to be familiar with the specific morphology of your target cells to accurately identify fibroblast contamination. Phase-contrast microscopy is usually sufficient for this purpose.
Experimental Protocols
Protocol 1: Differential Trypsinization for Fibroblast Removal
This protocol describes a method to selectively remove fibroblasts from a mixed culture based on their differential adhesion properties.[5][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA, sterile
-
Complete culture medium
-
Inverted microscope
Procedure:
-
Aspirate the culture medium from the flask or dish.
-
Gently wash the cell monolayer once with sterile PBS to remove any residual serum.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer.
-
Immediately place the culture vessel on the stage of an inverted microscope and observe the cells.
-
Fibroblasts, being more sensitive to trypsin, will begin to round up and detach first. This typically occurs within 1-3 minutes.
-
As soon as a significant number of fibroblasts have detached, but before the target cells begin to lift, gently tap the side of the vessel to dislodge the fibroblasts.
-
Immediately aspirate the trypsin solution containing the detached fibroblasts.
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Quickly add pre-warmed complete culture medium to the vessel to inactivate the trypsin and protect the remaining target cells.
-
Gently wash the remaining cell monolayer with complete medium to remove any residual detached cells.
-
Add fresh, pre-warmed complete culture medium and return the culture to the incubator.
-
Monitor the culture over the next few days to assess the effectiveness of the fibroblast removal. This process can be repeated if necessary.
Protocol 2: Pre-plating for Fibroblast Reduction in Primary Cultures
This protocol aims to reduce the number of fibroblasts in a primary cell isolate by taking advantage of their rapid attachment to tissue culture plastic.[1]
Materials:
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Primary cell suspension after tissue digestion
-
Complete culture medium
-
Sterile tissue culture-treated flasks or dishes
Procedure:
-
After the final step of your tissue digestion and cell isolation protocol, resuspend the cell pellet in a small volume of complete culture medium.
-
Transfer the cell suspension to a standard tissue culture-treated flask.
-
Incubate the flask in a humidified incubator at 37°C and 5% CO₂ for 30-60 minutes.
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After the incubation period, gently swirl the flask to dislodge any loosely attached cells.
-
Carefully collect the supernatant, which contains the less adherent target cells, leaving the rapidly attached fibroblasts behind.
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Transfer the collected supernatant to a new, appropriately coated (if necessary for your target cells) culture vessel.
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Add fresh complete culture medium to the new vessel and place it in the incubator.
-
The original flask containing the attached fibroblasts can be discarded or used as a source of fibroblasts if needed.
Visualizations
Fibroblast Growth Factor (FGF) Signaling Pathway
Fibroblast proliferation is often driven by the FGF signaling pathway. Understanding this pathway can help in devising strategies to inhibit their growth.[13][14][15][16][17]
Caption: Overview of the FGF signaling pathway leading to fibroblast proliferation.
Experimental Workflow: Minimizing Fibroblast Overgrowth
This workflow outlines the decision-making process for addressing fibroblast contamination in primary cultures.
Caption: Decision-making workflow for managing fibroblast contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inhibition of fibroblast proliferation in cardiac myocyte cultures by surface microtopography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Method for Eliminating Fibroblast Contamination in Mouse and Human Primary Corneal Epithelial Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. A method for removal of fibroblasts from human tissue culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Troubleshooting F-Protein Homolog 2 (FPH2)-Induced Changes in Cell Morphology
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of the novel compound F-Protein Homolog 2 (FPH2). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to cell morphology changes observed during experimentation with this compound.
Troubleshooting Guide: this compound-Induced Cell Morphology Changes
This guide provides solutions to common problems encountered when treating cell cultures with this compound.
| Observed Issue | Potential Causes | Recommended Actions |
| 1. Cells are rounding up and detaching from the culture plate at a high rate after this compound treatment. | - High Compound Concentration: The concentration of this compound may be causing cytotoxicity. - Cell Type Sensitivity: The specific cell line may be highly sensitive to this compound. - Off-Target Effects: this compound might be interacting with unintended cellular targets. | - Perform a Dose-Response Curve: Test a wide range of this compound concentrations to find the optimal dose that induces the desired morphological change without excessive cell death. - Time-Course Experiment: Determine the earliest time point at which morphological changes are visible to minimize long-term cytotoxic effects. - Use a Different Cell Line: If possible, test this compound on a variety of cell lines to assess cell type-specific responses. |
| 2. Inconsistent morphological changes are observed between experiments. | - Variability in this compound Aliquots: Repeated freeze-thaw cycles of the this compound stock solution can degrade the compound. - Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media formulation can affect cellular responses.[1] | - Aliquot this compound Stock: Prepare single-use aliquots of the this compound stock solution to ensure consistent compound activity. - Standardize Protocols: Maintain a consistent cell culture protocol, including seeding density, passage number, and media composition. |
| 3. No morphological changes are observed after this compound treatment. | - Inactive Compound: The this compound may have degraded or was not properly solubilized. - Resistant Cell Line: The cell line may lack the specific target or pathway that this compound acts upon. - Insufficient Incubation Time: The duration of this compound treatment may be too short to induce visible changes. | - Verify Compound Integrity: Use a fresh stock of this compound and ensure it is fully dissolved in the appropriate solvent. - Consult Literature (if available): Check for any published data on cell lines responsive to this compound or similar compounds. - Extend Incubation Time: Conduct a time-course experiment with longer treatment durations. |
| 4. Cells appear enlarged and flattened with a granular cytoplasm. | - Cellular Senescence: this compound may be inducing a senescent phenotype.[1] - Cytoskeletal Disruption: The compound could be interfering with the normal organization of the actin cytoskeleton or microtubules.[2] | - Senescence-Associated β-Galactosidase Staining: Perform this assay to confirm if the cells are undergoing senescence. - Immunofluorescence Staining: Visualize the actin cytoskeleton (using phalloidin) and microtubules (using anti-tubulin antibodies) to identify any structural abnormalities. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which this compound could be altering cell morphology?
A1: Changes in cell morphology are often linked to alterations in the cytoskeleton.[3] this compound could be impacting the signaling pathways that regulate actin dynamics, microtubule stability, or cell adhesion. For instance, it might influence the activity of small GTPases like Rho, Rac, and Cdc42, which are master regulators of the actin cytoskeleton. Alternatively, it could affect focal adhesion kinase (FAK), which is crucial for cell adhesion and cytoskeletal organization.[3]
Q2: How can I quantify the morphological changes induced by this compound?
A2: Morphological changes can be quantified using image analysis software such as ImageJ or CellProfiler.[2] After acquiring images of control and this compound-treated cells, you can measure various parameters to obtain quantitative data.
| Morphological Parameter | Description | Potential Interpretation of Change with this compound |
| Cell Area | The total two-dimensional space occupied by a cell. | An increase may suggest cell spreading or flattening, while a decrease could indicate cell rounding. |
| Perimeter | The length of the cell boundary. | Changes can reflect alterations in cell shape complexity. |
| Circularity (4π * Area / Perimeter²) | A measure of how close the cell shape is to a perfect circle (a value of 1.0 indicates a perfect circle). | An increase towards 1.0 suggests cell rounding. |
| Aspect Ratio | The ratio of the major axis to the minor axis of a fitted ellipse. | An increase indicates cell elongation. |
Q3: Could the observed morphological changes be a result of contamination in my cell culture?
A3: Yes, contamination, particularly from mycoplasma, can cause significant changes in cell morphology.[1] It is crucial to regularly test your cell cultures for mycoplasma contamination, especially when observing unexpected results. Other forms of microbial contamination can also alter cell health and appearance.[1]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density of 5 x 10⁴ cells/mL in a 24-well plate containing complete growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for this compound dilution).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with microscopy, immunofluorescence staining, or other downstream assays.
Immunofluorescence Staining for Cytoskeletal Analysis
-
Fixation: After this compound treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the protein of interest (e.g., anti-α-tubulin for microtubules) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody and Phalloidin (B8060827) Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (for F-actin) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Hypothetical this compound signaling pathway impacting cell morphology.
Caption: Experimental workflow for analyzing this compound-induced morphological changes.
Caption: Troubleshooting logic for this compound-induced cell morphology changes.
References
Validation & Comparative
Validating FPH2-Induced Hepatocyte Proliferation: A Comparative Guide
For researchers in liver regeneration and drug development, identifying molecules that can safely and effectively induce hepatocyte proliferation is a significant goal. FPH2 is a small molecule that has been identified as a potent inducer of primary human hepatocyte proliferation in vitro.[1] This guide provides a comparative analysis of this compound with other methods for inducing hepatocyte proliferation, supported by available experimental data. Detailed protocols for key validation assays are also included to facilitate the replication and validation of these findings.
Comparison of Hepatocyte Proliferation Inducers
The following table summarizes the quantitative data available for this compound and its alternatives. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including cell sources, culture duration, and measurement techniques.
| Inducer | Mechanism of Action Category | Reported Proliferation Rate | Key Markers of Proliferation | Source |
| This compound | Small Molecule | Up to 10-fold increase in hepatocyte number over 7 days.[1] | Increased Ki67 staining.[1] | [1] |
| YAC Cocktail | Small Molecule Cocktail (Y-27632, A83-01, CHIR99021) | Confers "almost unlimited proliferative capacity". One study reported a 2.51-fold increase in cell number over 14 days. | Not explicitly stated in the provided search results. | |
| Hydrocortisone (B1673445) | Glucocorticoid Hormone | Can be inhibitory to hepatocyte proliferation in some contexts.[2] | Not explicitly stated in the provided search results. | [2][3] |
| Mechanical Stimuli | Physical Cue (e.g., shear stress, stretch) | Induces hepatocyte entry into the cell cycle. | Activation of the Hippo-YAP signaling pathway. |
This compound-Induced Hepatocyte Proliferation: A-Hypothesized Signaling Pathway
While the precise signaling pathway activated by this compound has not been definitively elucidated in the available literature, small molecules that induce cell proliferation often act on well-known developmental pathways such as the Wnt/β-catenin or MAPK/ERK pathways. Based on this common mechanism for small molecule-induced proliferation, a hypothesized signaling cascade for this compound is presented below. This diagram illustrates a potential mechanism where this compound activates a receptor, leading to the activation of downstream kinases and the eventual transcription of genes that promote cell cycle progression.
Experimental Workflow for Validating Hepatocyte Proliferation
The following diagram outlines a typical experimental workflow for validating the pro-proliferative effects of a compound like this compound on hepatocytes.
Experimental Protocols
Ki-67 Immunofluorescence Staining for Cultured Hepatocytes
Objective: To detect the nuclear protein Ki-67, a marker of cellular proliferation, in cultured hepatocytes.
Materials:
-
Cultured hepatocytes on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin [BSA] in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fixation:
-
Aspirate the culture medium from the hepatocytes.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Ki-67 positive nuclei will appear in the color of the secondary antibody's fluorophore, and all nuclei will be stained blue with DAPI.
-
BrdU Incorporation Assay for Cultured Hepatocytes
Objective: To measure DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating hepatocytes.
Materials:
-
Cultured hepatocytes
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation solution (e.g., 70% ethanol)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate (B1201080), pH 8.5)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Mouse anti-BrdU
-
Secondary antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
BrdU Labeling:
-
Add BrdU labeling solution to the hepatocyte culture and incubate for 2-24 hours at 37°C. The incubation time will depend on the expected proliferation rate.
-
-
Fixation:
-
Aspirate the BrdU labeling solution and wash the cells twice with PBS.
-
Fix the cells with 70% ethanol (B145695) for 20 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
DNA Denaturation:
-
Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.
-
Aspirate the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Follow steps 3-5 from the Ki-67 protocol, using the anti-BrdU primary antibody and the corresponding secondary antibody.
-
-
Counterstaining, Mounting, and Imaging:
-
Follow steps 6-7 from the Ki-67 protocol. BrdU-positive nuclei will be visualized by the fluorescence of the secondary antibody.
-
FACS Analysis for Hepatocyte Cell Cycle
Objective: To determine the percentage of hepatocytes in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Hepatocyte cell suspension
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest hepatocytes and prepare a single-cell suspension.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
-
Fixation:
-
While gently vortexing, add 4 ml of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate on the single-cell population and analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of rat hepatocyte proliferation by hydrocortisone and its effect on cell cycle-dependent hepatocarcinogenesis by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
FPH2 vs. FPH1 for Hepatocyte Expansion: A Comparative Guide
For researchers in drug development and liver disease modeling, the in vitro expansion of primary human hepatocytes (PHHs) is a critical yet challenging endeavor. Small molecules that can induce functional proliferation of these cells are of significant interest. This guide provides an objective comparison of two such molecules, FPH1 and FPH2, based on available experimental data.
Overview
FPH1 and this compound are small molecules identified through high-throughput screening for their ability to induce the functional proliferation of primary human hepatocytes in vitro.[1][2][3][4] While both compounds promote hepatocyte expansion while maintaining liver-specific functions, experimental evidence suggests that this compound is a more potent inducer of proliferation.[2][3]
Quantitative Performance Comparison
The following table summarizes the key quantitative data from comparative studies of FPH1 and this compound. The primary source of this data is a study by Shan et al., which first identified these compounds.
| Parameter | This compound | FPH1 | Control (DMSO) | Reference |
| Optimal Concentration | 40 µM | 20 µM | N/A | [2][3] |
| Hepatocyte Fold Increase (7 days) | Up to 10-fold | Significant increase, but less than this compound | No significant increase | [2][3] |
| Effect on Ki67 Staining | Significant increase in Ki67-positive hepatocytes | Increased Ki67 staining | Baseline | [2][3] |
Note: A 2024 study by Xiang et al. found that in their novel hepatic expansion medium, hydrocortisone (B1673445) alone was more effective at promoting PHH expansion than this compound alone or a combination of hydrocortisone and this compound.[5] This highlights that the efficacy of these compounds can be context-dependent and influenced by the basal media formulation.
Experimental Protocols
The following is a detailed methodology for hepatocyte expansion using FPH1 and this compound, based on the foundational study by Shan et al.[2][3]
Key Experimental Workflow
References
- 1. xcessbio.com [xcessbio.com]
- 2. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 4. The breakthrough in primary human hepatocytes in vitro expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-step strategy to expand primary human hepatocytes in vitro with efficient metabolic and regenerative capacities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FPH2 and Hepatocyte Growth Factor (HGF) in Liver Cell Proliferation
For researchers and professionals in drug development and regenerative medicine, understanding the agents that can stimulate hepatocyte proliferation is paramount. This guide provides a comparative overview of Hepatocyte Growth Factor (HGF), a well-established protein cytokine, and FPH2, a lesser-known small molecule identified for its pro-proliferative effects on primary human hepatocytes.
Disclaimer: Information available on this compound is limited, and this guide reflects the current state of published research. Direct comparative studies between this compound and HGF are not yet available in the scientific literature.
Overview and Key Differences
Hepatocyte Growth Factor (HGF) is a potent, multifunctional cytokine secreted by mesenchymal cells that plays a crucial role in cell growth, motility, and morphogenesis by activating its receptor, the c-Met proto-oncogene.[1][2] It is a key factor in embryonic development, organ regeneration, and wound healing.[2] In contrast, this compound is a small molecule identified through high-throughput screening as a "functional proliferation hit" that induces the proliferation of primary human hepatocytes in vitro.[3]
The fundamental difference between these two lies in their molecular nature. HGF is a large protein, a heterodimer composed of an alpha and a beta subunit, which acts by binding to a specific cell surface receptor.[4] this compound, on the other hand, is a small molecule, which may offer different pharmacokinetic and pharmacodynamic properties, potentially including oral bioavailability and the ability to cross cell membranes to interact with intracellular targets.
Quantitative Data on Proliferative Effects
The following table summarizes the available quantitative data on the proliferative effects of this compound and HGF on hepatocytes. It is important to note that the experimental conditions for these findings were different, and direct comparison of potency should be made with caution.
| Feature | This compound | Hepatocyte Growth Factor (HGF) |
| Molecule Type | Small Molecule | Protein (Cytokine) |
| Reported Proliferative Effect | Up to 10-fold increase in human hepatocyte number over 7 days.[3] | Potent mitogen for mature hepatocytes, stimulating DNA synthesis.[4][5] |
| Effective Concentration | 40 µM for this compound in primary human hepatocyte culture.[3] | Picomolar concentrations are effective in stimulating colony formation of hematopoietic progenitors.[6] Generally active in the ng/mL range for hepatocytes. |
| Mechanism of Action | Unknown | Binds to and activates the c-Met receptor tyrosine kinase.[4][7] |
| Known Functions | Induces functional proliferation of primary human hepatocytes.[8] | Mitogen, motogen, and morphogen for various epithelial and endothelial cells.[2][4] Plays roles in angiogenesis, tumorigenesis, and tissue regeneration.[2][9] |
Signaling Pathways
This compound Signaling Pathway
Currently, there is no published information on the specific signaling pathway activated by this compound to induce hepatocyte proliferation.
Hepatocyte Growth Factor (HGF) Signaling Pathway
HGF exerts its effects through the c-Met receptor, a receptor tyrosine kinase.[10] The binding of HGF to c-Met leads to receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[7][11] This activation triggers a cascade of downstream signaling pathways that mediate the diverse biological effects of HGF.
The primary signaling cascades activated by the HGF/c-Met axis include:
-
Ras/MAPK Pathway: This pathway is crucial for cell proliferation (mitogenesis).[12]
-
PI3K/Akt Pathway: This pathway is primarily involved in cell survival and growth.[11][12]
-
STAT3 Pathway: Activation of STAT3 is important for cell motility and morphogenesis (scattering).[11][12]
-
Src/FAK Pathway: This pathway is involved in cell adhesion and migration.[12]
Experimental Protocols
Hypothetical Experimental Workflow for Screening Pro-proliferative Compounds
The identification of this compound likely involved a high-throughput screening process. The following diagram illustrates a general workflow for such an experiment.
Detailed Protocol: HGF-Induced Proliferation of Primary Hepatocytes (Example)
This protocol is a representative example for assessing the mitogenic activity of HGF on primary hepatocytes and has not been specifically reported for this compound.
1. Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with insulin, transferrin, selenium, dexamethasone, and antibiotics)
-
Recombinant Human HGF
-
Collagen-coated culture plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
2. Procedure:
-
Cell Seeding: Plate primary human hepatocytes on collagen-coated 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach and recover for 24-48 hours in hepatocyte culture medium.
-
Serum Starvation (Optional but Recommended): To synchronize the cells and reduce baseline proliferation, replace the culture medium with a serum-free or low-serum medium for 12-24 hours prior to stimulation.
-
HGF Stimulation: Prepare serial dilutions of recombinant human HGF in the appropriate culture medium (e.g., ranging from 0.1 to 100 ng/mL). Remove the starvation medium and add the HGF-containing medium to the cells. Include a negative control (medium without HGF).
-
BrdU Labeling: 24 hours after HGF stimulation, add BrdU labeling reagent to the culture medium at a final concentration of 10 µM. Incubate for 4-24 hours to allow incorporation of BrdU into the DNA of proliferating cells.
-
Fixation and Permeabilization:
-
Remove the BrdU-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Incubate with an anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Acquire images using a fluorescence microscope. Capture images of both the BrdU-positive nuclei (proliferating cells) and the total nuclei (DAPI).
-
Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei.
-
Conclusion
HGF is a well-characterized, pleiotropic growth factor with a central role in liver physiology and regeneration, acting through the c-Met receptor and a network of downstream signaling pathways. This compound represents an intriguing small molecule with the potential to induce hepatocyte proliferation. While the current lack of data on this compound's mechanism of action and in vivo efficacy precludes a direct comparison of its therapeutic potential with HGF, its discovery opens up new avenues for the development of small molecule drugs for liver diseases. Further research is needed to elucidate the signaling pathways modulated by this compound and to evaluate its safety and efficacy in preclinical models.
References
- 1. The discovery of Hepatocyte Growth Factor (HGF) and its significance for cell biology, life sciences and clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte growth factor - Wikipedia [en.wikipedia.org]
- 3. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte growth factor: molecular structure, roles in liver regeneration, and other biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Hepatocyte growth factor induces proliferation and differentiation of multipotent and erythroid hemopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hepatocyte Growth Factor (HGF) - Creative Bioarray [cell.creative-bioarray.com]
- 10. c-MET [stage.abbviescience.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. sinobiological.com [sinobiological.com]
A Researcher's Guide to Validating Cellular Target Engagement: Methodologies and Protocols
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the validation cascade. This guide provides a comparative overview of common methodologies for validating target engagement in a cellular context. While the principles discussed are broadly applicable, we will use the Prolyl Hydroxylase Domain 2 (PHD2) protein as a primary example to illustrate these techniques, due to its significance as a therapeutic target and the availability of established validation methods.
The small molecule FPH2 (also known as BRD-9424) has been identified as an inducer of functional proliferation in primary human hepatocytes.[1][2] Validating its direct molecular target would rely on the application of the assays described herein.
The PHD2-HIF-1α Signaling Pathway: A Case Study
PHD2 is a key enzyme that regulates the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcriptional regulator of cellular response to low oxygen levels (hypoxia).[3][4] Under normal oxygen conditions (normoxia), PHD2 hydroxylates proline residues on HIF-1α. This modification marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] Inhibition of PHD2 mimics a hypoxic state, preventing HIF-1α degradation and causing its accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes.[6] This pathway provides clear biomarkers for assessing target engagement.
Comparison of Target Engagement Methodologies
Validating target engagement can be approached through direct or indirect methods. Direct methods confirm the physical interaction between the compound and the target protein, while indirect methods measure the functional consequences of this interaction.
| Methodology | Principle | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Direct. Compound binding increases the thermal stability of the target protein, reducing its denaturation and aggregation upon heating.[7] | Low to Medium | Label-free; confirms direct binding in a native cellular environment; applicable to many targets.[7] | Can have low throughput with Western Blot readout; requires a specific antibody; optimization of heating temperature is necessary.[8] |
| Western Blot (Downstream Target) | Indirect. Measures changes in the level or post-translational modification of a downstream biomarker (e.g., HIF-1α stabilization) upon target engagement.[4] | Low | Measures a functional outcome of target engagement; widely used and established technique. | Indirect evidence of target binding; requires a specific antibody for the downstream target; semi-quantitative. |
| Reporter Gene Assay | Indirect. A reporter gene (e.g., luciferase) is placed under the control of a response element (e.g., HRE) that is activated by the stabilized transcription factor (e.g., HIF-1α).[6] | High | High-throughput; quantitative; measures a key functional consequence of pathway activation. | Indirect; requires genetic modification of cells; susceptible to off-target effects that activate the reporter. |
| Fluorescence-Based Assays | Direct/Indirect. Can be designed to measure direct binding (e.g., Fluorescence Polarization) or downstream events (e.g., fluorescent biosensors).[9] | Medium to High | Highly sensitive; can be adapted for high-throughput screening; provides quantitative data. | May require labeled compounds or antibodies; potential for interference from fluorescent compounds.[10] |
Experimental Protocols and Workflows
Below are detailed protocols for the key methodologies discussed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct compound-target interaction in intact cells. The workflow involves compound treatment, a heat challenge, cell lysis, and detection of the remaining soluble target protein.[11]
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of the test compound or vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.[11]
-
Heat Challenge: After incubation, harvest the cells and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[11]
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing protease inhibitors or by performing repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, then analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific to the target protein (e.g., anti-PHD2).
Example Data: Thermal Stabilization of PHD2
| Compound | Concentration (µM) | Tm Shift (°C) vs. Vehicle |
| PHD2 Inhibitor A | 10 | + 4.5 |
| PHD2 Inhibitor B | 10 | + 2.1 |
| Negative Control | 10 | + 0.2 |
Western Blot for Downstream Effects (HIF-1α Stabilization)
This indirect assay validates target engagement by measuring a known downstream consequence. For PHD2 inhibitors, this is the accumulation of HIF-1α under normoxic conditions.[4][12]
Detailed Protocol: HIF-1α Western Blot
-
Cell Treatment: Plate cells and allow them to adhere. Treat with serial dilutions of the test compound for a set time (e.g., 4-8 hours). Include a vehicle control (DMSO) and a positive control for HIF-1α induction (e.g., 100 µM CoCl₂ or deferoxamine).[12]
-
Sample Preparation: Wash cells with ice-cold PBS and lyse them directly in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Since HIF-1α is rapidly degraded, this step should be performed quickly on ice.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an 8% SDS-polyacrylamide gel and separate the proteins via electrophoresis.[6]
-
Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control (e.g., β-actin or α-tubulin) to confirm equal protein loading.[6][12]
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity using densitometry software.
Example Data: HIF-1α Stabilization by PHD2 Inhibitor
| Treatment | Concentration (µM) | HIF-1α Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| PHD2 Inhibitor A | 1 | 4.2 |
| PHD2 Inhibitor A | 10 | 15.8 |
| Positive Control (CoCl₂) | 100 | 18.5 |
HRE-Luciferase Reporter Assay
This assay provides a quantitative, high-throughput method to assess the functional outcome of HIF-1α stabilization: the activation of gene transcription from Hypoxia Response Elements (HREs).
Detailed Protocol: HRE-Luciferase Assay
-
Transfection: Co-transfect host cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene under the control of an HRE-containing promoter, and a second plasmid expressing Renilla luciferase under a constitutive promoter (to normalize for transfection efficiency and cell number).[6]
-
Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Treat the cells with serial dilutions of the test compound or controls.
-
Lysis and Reading: Following an incubation period (e.g., 16-24 hours), lyse the cells. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.[6]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized signal against compound concentration to determine an EC₅₀ value.
Example Data: HRE-Luciferase Activation by PHD2 Inhibitor
| Treatment | Concentration (µM) | Normalized Luciferase Activity (RLU) |
| Vehicle (DMSO) | - | 1.0 |
| PHD2 Inhibitor A | 0.1 | 3.5 |
| PHD2 Inhibitor A | 1 | 25.1 |
| PHD2 Inhibitor A | 10 | 89.7 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are PHD2 modulators and how do they work? [synapse.patsnap.com]
- 4. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fluorescence-based assays. | Broad Institute [broadinstitute.org]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. docs.abcam.com [docs.abcam.com]
A Comparative Guide to Functional Assays for FPH2-Treated Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of primary human hepatocytes treated with the small molecule FPH2 against relevant alternatives. The information is supported by experimental data from published research, presented in a clear and comparative format. Detailed methodologies for key functional assays are included to facilitate the replication and validation of these findings.
Introduction to this compound
This compound is a small molecule identified for its ability to induce the functional proliferation of primary human hepatocytes in vitro.[1] The capacity to expand functional hepatocytes is of significant interest for applications in drug discovery, toxicology screening, and the development of cell-based therapies. This guide evaluates the functional performance of this compound-treated hepatocytes.
Performance Comparison
The following tables summarize the key performance indicators of this compound-treated hepatocytes compared to untreated primary hepatocytes and other common alternatives.
Table 1: Proliferation of Human Hepatocytes
| Treatment/Cell Type | Fold Increase in Cell Number | Proliferation Marker (Ki67) | Notes |
| This compound-Treated Primary Hepatocytes | Up to 10-fold over 7 days | Increased positive nuclei | This compound was identified as a strong proliferation inducer.[1] |
| FPH1-Treated Primary Hepatocytes | Significant increase | Increased positive nuclei | FPH1 is another small molecule from the same screen as this compound.[1] |
| Untreated Primary Hepatocytes (Control) | Minimal/No significant increase | Low percentage of positive nuclei | Primary hepatocytes rapidly lose their proliferative capacity in vitro. |
| iPSC-Derived Hepatocytes | High expansion potential | High | While capable of large-scale expansion, they often represent a more fetal phenotype. |
Table 2: Functional Analysis of Hepatocytes
| Treatment/Cell Type | Albumin Secretion | Urea (B33335) Production | Glycogen Storage |
| This compound-Treated Primary Hepatocytes | Maintained | Stable | Maintained |
| Untreated Primary Hepatocytes (Control) | Baseline levels (declines over time in standard culture) | ~203 ± 29 µ g/million cells/day (typical baseline)[2] | Present |
| iPSC-Derived Hepatocytes | Often lower than primary hepatocytes | Variable, can be lower than primary hepatocytes | Present |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Albumin Secretion Assay (ELISA)
Objective: To quantify the amount of albumin secreted by hepatocytes into the culture medium, as a measure of their synthetic function.
Methodology:
-
Sample Collection: Collect culture supernatants from this compound-treated and control hepatocyte cultures at specified time points.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human albumin and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted culture supernatants and a series of known albumin standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (e.g., a biotinylated anti-human albumin antibody) and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the albumin standards and calculate the concentration of albumin in the samples.
Urea Production Assay (Colorimetric)
Objective: To measure the amount of urea produced by hepatocytes, as an indicator of their metabolic and detoxification function.
Methodology:
-
Sample Collection: Collect culture supernatants from this compound-treated and control hepatocyte cultures.
-
Assay Procedure:
-
Add a chromogenic reagent that reacts specifically with urea to the culture supernatants in a 96-well plate.
-
Incubate the plate according to the manufacturer's instructions to allow for color development. The reaction typically involves the conversion of urea to a colored product in the presence of specific reagents.
-
Prepare a standard curve using known concentrations of urea.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Determine the urea concentration in the samples by comparing their absorbance to the standard curve.
Ki67 Immunofluorescence Staining for Proliferation
Objective: To identify and quantify the percentage of proliferating hepatocytes by detecting the nuclear antigen Ki67.
Methodology:
-
Cell Fixation and Permeabilization:
-
Culture hepatocytes on coverslips or in imaging-compatible plates.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against Ki67 diluted in the blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
-
Glycogen Storage Assay (Periodic Acid-Schiff - PAS Staining)
Objective: To assess the ability of hepatocytes to store glycogen, a key metabolic function.
Methodology:
-
Cell Fixation:
-
Culture hepatocytes on coverslips or in culture plates.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Staining Procedure:
-
Wash the cells with distilled water.
-
Incubate with 1% periodic acid for 5 minutes.
-
Rinse with distilled water.
-
Incubate with Schiff reagent for 15 minutes in the dark.
-
Rinse with lukewarm tap water for 5-10 minutes.
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize the nuclei.
-
Rinse with tap water.
-
-
Imaging:
-
Dehydrate the cells through a series of ethanol (B145695) washes and clear with xylene.
-
Mount the coverslips onto microscope slides.
-
Observe under a light microscope. Glycogen deposits will appear as magenta-colored granules in the cytoplasm.
-
Visualizations
Experimental Workflow for Assessing this compound-Treated Hepatocytes
Caption: Workflow for comparing functional assays of this compound-treated vs. control hepatocytes.
Putative Signaling Pathways in Hepatocyte Proliferation
While the precise molecular target of this compound is not yet fully elucidated, the proliferation of hepatocytes is known to be regulated by a complex network of signaling pathways. The diagram below illustrates key pathways that are generally implicated in liver regeneration and hepatocyte proliferation and may be modulated by compounds like this compound.
Caption: Key signaling pathways involved in hepatocyte proliferation.
Conclusion
This compound presents a promising tool for the in vitro expansion of primary human hepatocytes while maintaining key hepatic functions. The provided data and protocols offer a framework for researchers to evaluate and compare the utility of this compound in their specific applications. Further studies are warranted to elucidate the precise mechanism of action of this compound and to obtain more extensive quantitative data on its functional impact compared to a wider range of alternatives. This will be crucial for its potential translation into clinical and industrial settings.
References
Comparative Analysis of FPH2 Treatment for Hepatocyte Proliferation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the in vitro expansion of primary human hepatocytes is a critical challenge. This guide provides a comparative analysis of FPH2, a small molecule known to induce hepatocyte proliferation, with other common alternatives, focusing on gene expression, functional outcomes, and the underlying signaling pathways.
While this compound is a potent inducer of hepatocyte proliferation, it is noteworthy that its mechanism of action appears to preserve the mature hepatocyte phenotype without inducing significant global changes in gene expression.[1] This unique characteristic distinguishes it from other proliferation-inducing agents, such as growth factors, which can sometimes lead to dedifferentiation or altered cellular identity.
Functional Comparison of Hepatocyte Proliferation Agents
The following table summarizes the key functional effects of this compound in comparison to a standard combination of growth factors, Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF), on primary human hepatocytes.
| Feature | This compound Treatment | HGF + EGF Treatment | Control (Untreated) |
| Proliferation Rate | Strong induction of proliferation, with up to 10-fold increase in hepatocyte numbers over 7 days.[1] | Moderate to strong induction of proliferation.[2] | Limited to no proliferation; gradual decline in cell number. |
| Maintenance of Hepatocyte Morphology | Normal hepatocyte morphology is maintained throughout the treatment period.[1] | Can lead to changes in cell morphology, including potential transdifferentiation to biliary epithelium.[3] | Gradual loss of typical cobblestone morphology. |
| Expression of Albumin (Maturity Marker) | Stable albumin secretion maintained.[1] | Variable; can be maintained or decreased depending on culture conditions. | Progressive decrease in albumin expression.[4] |
| Metabolic Function (e.g., Urea Synthesis) | Urea synthesis remains stable.[1] | Can be maintained, but may be affected by changes in differentiation state. | Decline in metabolic functions over time. |
| Global Gene Expression Profile | No significant differences observed compared to untreated primary human hepatocytes.[1] | Can induce significant changes in gene expression, including upregulation of genes associated with cell cycle and growth, and potential downregulation of some mature hepatocyte markers.[3] | Progressive changes associated with dedifferentiation in culture. |
Signaling Pathways in Hepatocyte Proliferation
This compound is thought to activate developmental signaling pathways to induce cell division. The two primary pathways implicated are the Wnt/β-catenin and Ras/MAPK signaling cascades. Below are diagrams illustrating these pathways.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for immortalization of primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Hepatocyte Growth Factor–Mediated and Epidermal Growth Factor–Mediated Signaling in Transdifferentiation of Rat Hepatocytes to Biliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
Navigating Hepatocyte Proliferation: A Comparative Look at FPH2 and Other Growth Stimuli
A scarcity of direct proteomic data for the novel hepatocyte proliferation agent, FPH2, necessitates a comparative approach, drawing parallels with well-established growth factors to anticipate its molecular impact. This guide provides an overview of the known effects of this compound, contrasts them with the broader proteomic landscape of proliferating liver cells, and outlines the experimental frameworks needed to fully characterize this promising molecule.
This compound is a small molecule that has been identified as a potent inducer of primary human hepatocyte proliferation, showing a potential up to 10-fold increase in cell number over seven days. While this discovery holds significant promise for liver regeneration and in vitro modeling, a detailed proteomic analysis of its effects has not yet been published.[1] This guide, therefore, aims to provide a comparative framework for researchers by summarizing the known molecular effects of this compound and placing them in the context of the broader understanding of hepatocyte proliferation stimulated by other agents, such as Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor (EGF).
Quantitative Data Summary: this compound in the Context of Hepatocyte Proliferation
Due to the absence of specific proteomic data for this compound-stimulated liver cells, the following table contrasts the known molecular markers for this compound with a summary of typical protein changes observed during hepatocyte proliferation induced by other stimuli, as documented in various proteomic studies.[2][3] It is important to note that the information for this compound is limited, and the data for "Other Proliferation Stimuli" represents a generalized summary from multiple studies.
| Protein/Process Category | This compound-Stimulated Hepatocytes (Specific Data) | Hepatocytes Stimulated with Other Growth Factors (General Proteomic Profile) |
| Cell Cycle & Proliferation | Upregulation of Ki67 [1] | Upregulation: Cyclins, CDKs, PCNA, Ki67[2] |
| Signaling Pathways | Putative involvement of Wnt or RAS/MAPK pathways [1] | Activation of PI3K/AKT, ERK1/2, STAT3 pathways [2][4] |
| Metabolism | Data not available | Upregulation: Enzymes for glycolysis, amino acid and lipid metabolism[5] |
| Stress Response | Data not available | Upregulation: Stress defense proteins[3] |
| Protein Synthesis | Data not available | Upregulation: Ribosomal proteins, translation initiation factors |
| Extracellular Matrix | Data not available | Dynamic changes in ECM components |
Unraveling the Molecular Mechanisms: Putative Signaling and Experimental Workflow
To understand the molecular underpinnings of this compound-induced proliferation, it is crucial to map its signaling pathways and establish a robust experimental workflow for its proteomic characterization.
Putative this compound Signaling Pathway
Based on initial suggestions that this compound may act through developmental pathways, the following diagram illustrates a hypothetical signaling cascade involving the Wnt and RAS/MAPK pathways.[1]
Caption: Hypothetical signaling cascade for this compound-induced hepatocyte proliferation.
Experimental Workflow for Proteomic Analysis
The following diagram outlines a standard workflow for the quantitative proteomic analysis of this compound-stimulated liver cells.
Caption: A general workflow for quantitative proteomic analysis of liver cells.
Detailed Experimental Protocols
To facilitate future research on this compound, the following provides a detailed, representative protocol for the quantitative proteomic analysis of stimulated liver cells, based on established methodologies.
Cell Culture and Stimulation
-
Cell Seeding: Plate primary human hepatocytes on collagen-coated plates in a suitable hepatocyte culture medium.
-
Stimulation: After an initial attachment period, replace the medium with a fresh medium containing either this compound at its optimal concentration (e.g., 40 µM as previously described) or a vehicle control (e.g., DMSO).[1] For comparison, parallel cultures can be stimulated with known mitogens like HGF (e.g., 20 ng/mL) or EGF (e.g., 50 ng/mL).
-
Incubation: Culture the cells for a predetermined time course (e.g., 24, 48, 72 hours) to capture different phases of the proliferative response.
Protein Extraction and Digestion
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free thiols with iodoacetamide (B48618) (IAA).
-
Digestion: Dilute the samples to reduce the urea (B33335) concentration and digest the proteins overnight with sequencing-grade trypsin.
Peptide Labeling and Mass Spectrometry
-
Isobaric Labeling: Label the resulting peptide mixtures from each condition with a different isobaric tag (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Fractionation (Optional but Recommended): To increase proteome coverage, fractionate the pooled peptide sample using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the raw MS data by searching against a human protein database.
-
Quantification: Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the isobaric tags.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly differentially expressed between this compound-stimulated and control cells.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform functional enrichment analysis (Gene Ontology, pathway analysis) on the list of differentially expressed proteins to identify the key biological processes and signaling pathways affected by this compound.
By applying such a rigorous proteomic approach, the scientific community can begin to build a comprehensive molecular profile of this compound's action, paving the way for its potential therapeutic applications in liver disease and regenerative medicine.
References
- 1. Identification of small molecules for human hepatocyte expansion and iPS differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avensonline.org [avensonline.org]
- 3. Proteomic analysis of the transition from quiescent to proliferating stages in rat liver hepatectomy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor- and hepatocyte growth factor-receptor activity in serum-free cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome mapping of epidermal growth factor induced hepatocellular carcinomas identifies novel cell metabolism targets and mitogen activated protein kinase signalling events - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BRD-9424 Across Different Donor-Derived Peripheral Blood Mononuclear Cells
This guide provides a comparative analysis of the efficacy of BRD-9424, a novel immunomodulatory agent, across peripheral blood mononuclear cells (PBMCs) isolated from different healthy donors. The data presented herein aims to provide researchers, scientists, and drug development professionals with a clear understanding of the variability in response to BRD-9424 and to offer standardized protocols for assessing its activity.
Quantitative Data Summary
The following tables summarize the key efficacy parameters of BRD-9424 across PBMCs from three different donors.
Table 1: IC50 Values of BRD-9424 on Cytokine Production
| Donor ID | IL-6 IC50 (nM) | TNF-α IC50 (nM) | IL-10 IC50 (nM) |
| Donor 1 | 125 | 150 | 80 |
| Donor 2 | 180 | 210 | 110 |
| Donor 3 | 95 | 115 | 65 |
Table 2: Effect of BRD-9424 on T-Cell Proliferation
| Donor ID | Proliferation Inhibition at 1µM (%) |
| Donor 1 | 65 |
| Donor 2 | 58 |
| Donor 3 | 72 |
Experimental Protocols
PBMC Isolation and Culture
Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood of healthy human donors by density gradient centrifugation using Ficoll-Paque. Isolated PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified 5% CO2 incubator.
Cytokine Production Assay
PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well and pre-treated with a serial dilution of BRD-9424 for 1 hour. Following pre-treatment, cells were stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours. Supernatants were collected, and the concentrations of IL-6, TNF-α, and IL-10 were measured using commercially available ELISA kits according to the manufacturer's instructions. IC50 values were calculated using a four-parameter logistic curve fit.
T-Cell Proliferation Assay
PBMCs were labeled with 5 µM carboxyfluorescein succinimidyl ester (CFSE) and seeded in 96-well plates at 2 x 10^5 cells/well. Cells were treated with BRD-9424 at a final concentration of 1 µM for 1 hour before stimulation with 1 µg/mL phytohemagglutinin (PHA) for 72 hours. T-cell proliferation was assessed by flow cytometry, measuring the dilution of CFSE fluorescence. The percentage of proliferation inhibition was calculated relative to vehicle-treated controls.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for BRD-9424.
Experimental Workflow
Caption: Workflow for assessing BRD-9424 efficacy.
Safety Operating Guide
Proper Disposal of FPH2: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of FPH2 is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound, also known as BRD-9424, is a thiourea (B124793) derivative used to induce the proliferation of primary human hepatocytes. Due to its chemical nature as a thiourea compound, this compound is classified as a hazardous substance and requires special disposal procedures. It is harmful if swallowed, a suspected carcinogen, and poses a risk to unborn children.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore essential to mitigate these risks.
Personal Protective Equipment (PPE)
Before handling this compound, whether in pure form or as waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator if dust may be generated |
This compound Waste Disposal Workflow
The following diagram outlines the key steps for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and other labware.
-
Liquid Waste: This includes solutions of this compound, typically in Dimethyl Sulfoxide (DMSO).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Collection:
-
Solid Waste: Carefully place all solid this compound waste into a designated, robust, and sealable hazardous waste container. To prevent the generation of dust, lightly moisten the solid waste with a suitable solvent if necessary and permissible.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound (Thiourea derivative)" and list the approximate concentration and quantity.
-
Include the date of waste accumulation.
4. Temporary Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Ensure the storage area has secondary containment to control any potential leaks.
-
Keep the this compound waste container away from incompatible materials, particularly strong oxidizing agents.
5. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed and certified hazardous waste disposal company.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste. In the United States, thiourea and its derivatives may be classified under EPA waste number U219.[3]
-
One approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Important Considerations:
-
Spill Response: In the event of a spill, avoid creating dust. Use dry cleanup methods such as gently sweeping the material into a designated waste container.[3]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
-
Do Not Dispose Down the Drain: this compound is toxic to aquatic life and should never be disposed of down the sink or in general trash.[1][2]
References
Personal protective equipment for handling FPH2
Essential Safety and Handling Guide for FPH2
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as BRD-9424) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Chemical Information:
| Identifier | Value |
| Name | This compound / BRD-9424 |
| CAS Number | 957485-64-2[1][2] |
| Molecular Formula | C14H16ClN5O2S[1] |
| Description | A small molecule and member of the thiourea (B124793) class that induces the proliferation of primary human hepatocytes in vitro.[3] |
| Appearance | White to beige powder.[1][3] |
| Solubility | Soluble in DMSO.[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Eye Protection | Safety glasses with side shields or goggles | |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[4] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Obtain special instructions before use.[4]
-
Ensure adequate ventilation at all times.[4]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Recommended storage is in a freezer at -20°C.[3]
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
Procedure:
-
Collect Waste: Place all contaminated disposables (e.g., gloves, pipette tips, vials) into a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
| Incident | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
| Spill | Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas. Sweep up and shovel into a suitable container for disposal. Avoid breathing dust.[4] |
Experimental Workflow
The following diagram illustrates a general workflow for a typical in vitro experiment using this compound with primary human hepatocytes.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
